ZCL279
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-N,8-N-bis(2-hydroxyphenyl)dibenzofuran-2,8-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7S2/c27-21-7-3-1-5-19(21)25-34(29,30)15-9-11-23-17(13-15)18-14-16(10-12-24(18)33-23)35(31,32)26-20-6-2-4-8-22(20)28/h1-14,25-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHHLPJDRZCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZCL279 mechanism of action on Cdc42
An In-Depth Technical Guide to the ZCL Compound Family and their Interaction with Cdc42
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a detailed overview of the mechanism of action of small molecules from the ZCL chemical series on the Rho GTPase, Cdc42. It is important to note at the outset that while the query specifically requested information on ZCL279, the scientific literature contains very limited data on this particular compound. In contrast, its analog, ZCL278, has been extensively studied and characterized as a modulator of Cdc42 activity. Therefore, this guide will first summarize the available information on this compound and then provide an in-depth analysis of the mechanism of action of the well-documented compound, ZCL278, as a representative of this chemical series targeting Cdc42.
This compound: A Sparsely Characterized Analog
This compound was identified through a high-throughput in silico screening designed to find compounds that could fit into a surface groove on Cdc42 critical for the binding of its guanine (B1146940) nucleotide exchange factors (GEFs), specifically intersectin (ITSN). However, subsequent cellular assays revealed that, unlike its analog ZCL278, this compound does not inhibit the formation of Cdc42-mediated microspikes in Swiss 3T3 fibroblasts. In fact, treatment with this compound was observed to induce "branched cellular processes resembling RhoA suppression," suggesting a different and less-defined mechanism of action that is distinct from direct Cdc42 inhibition. While some commercial suppliers and preprint data suggest this compound may have a dual activating and inhibiting effect depending on the concentration, these findings are not yet substantiated by extensive peer-reviewed research, and detailed mechanistic or quantitative data are currently unavailable.
ZCL278: A Well-Characterized Modulator of Cdc42
ZCL278 has emerged from the same screening as a potent, cell-permeable small-molecule modulator of Cdc42. It was designed to disrupt the protein-protein interaction between Cdc42 and its specific GEF, ITSN. By doing so, it prevents the exchange of GDP for GTP, thus keeping Cdc42 in its inactive state and inhibiting its downstream signaling pathways.[1][2][3] More recent evidence, however, also suggests that ZCL278 can act as a partial agonist, capable of increasing the intrinsic binding of GTP to Cdc42 in the absence of a GEF.[4][5]
Mechanism of Action
-
Binding Site: Computational docking studies predict that ZCL278 binds to a surface pocket on Cdc42 that is critical for its interaction with ITSN.[1][2][3] This binding site is lined by key residues, and ZCL278 is predicted to form hydrogen bonds with Thr35 and Asp57, and establish hydrophobic interactions with Val36 and Thr35.[5] The bromophenyl ring of ZCL278 inserts into the adjacent GTP/GDP binding pocket, suggesting it can disrupt both GEF interaction and nucleotide binding.[1][3]
-
Inhibition of Cdc42 Activation: By occupying the ITSN binding site, ZCL278 acts as an inhibitor of GEF-mediated activation. This prevents the release of GDP and subsequent binding of GTP, which is essential for Cdc42 activity. Biochemical assays have confirmed that ZCL278 treatment leads to a dramatic decrease (nearly 80%) in the levels of active, GTP-bound Cdc42 in cells.[1][3]
-
Partial Agonist Activity: Paradoxically, in the absence of GEFs, ZCL278 has been shown to increase the intrinsic binding of GTP to Cdc42.[4][5] This suggests a complex mechanism where ZCL278 might stabilize a conformation of Cdc42 that has a higher affinity for GTP, even while blocking the canonical activation pathway. This dual activity highlights its classification as a "modulator" rather than a pure antagonist.
Quantitative Data
The binding affinity and inhibitory potency of ZCL278 have been quantified through various biophysical and biochemical assays.
| Parameter | Method | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | Fluorescence Titration | 6.4 µM | Purified Cdc42 | [6][7] |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 11.4 µM | Purified Cdc42 | [6][7][8][9] |
| Inhibitory Potency (IC50) | GEF-mediated mant-GTP binding | 7.5 µM | In vitro assay | [5] |
| Cellular Activity | Inhibition of GTP-Cdc42 levels | ~80% inhibition at 50 µM | PC-3 cells | [1][3][9] |
| Cellular Activity | Inhibition of wound healing | Significant at 5 µM and 50 µM | PC-3 cells | [1] |
Downstream Cellular Effects
ZCL278-mediated inhibition of Cdc42 leads to distinct and observable changes in cellular processes that are dependent on Cdc42 signaling.
-
Actin Cytoskeleton: ZCL278 effectively abolishes the formation of microspikes and filopodia in Swiss 3T3 fibroblasts, which are hallmark structures of Cdc42 activity.[1][3][10]
-
Golgi Organization: Cdc42 plays a role in maintaining the structure of the Golgi apparatus. Treatment with ZCL278 disrupts the perinuclear localization of the cis-Golgi matrix protein GM130, leading to a scattered Golgi phenotype.[1][2][10]
-
Cell Motility: By inhibiting filopodia formation and actin dynamics, ZCL278 significantly impedes cell migration, as demonstrated in wound healing assays with metastatic prostate cancer cells (PC-3).[1][2]
-
Neuronal Morphogenesis: In primary cortical neurons, ZCL278 suppresses neuronal branching and disrupts the dynamics of growth cone motility, consistent with the crucial role of Cdc42 in neurodevelopment.[1][3][11]
Signaling Pathways and Experimental Workflows
Cdc42 Signaling Pathway and ZCL278's Point of Intervention
The following diagram illustrates the canonical Cdc42 signaling pathway and highlights how ZCL278 interferes with its activation.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 8. ZCL278 is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 9. cytochalasin-d.com [cytochalasin-d.com]
- 10. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Locally excitable Cdc42 signals steer cells during chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of ZCL279 and its Potent Analog, ZCL278, in Modulating Cdc42-Mediated Cellular Functions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of a myriad of cellular processes, including cytoskeletal dynamics, cell polarity, migration, and cell cycle progression. Its aberrant activity is implicated in numerous pathologies, most notably in cancer metastasis. The development of small molecule modulators targeting Cdc42 has been a key focus in therapeutic research. This technical guide provides an in-depth analysis of ZCL279 and its more potent analog, ZCL278, small molecules identified through in-silico screening for their ability to interfere with the Cdc42 signaling cascade. While the initial interest was in this compound, subsequent research has highlighted ZCL278 as a more effective and selective inhibitor of the Cdc42-Intersectin (ITSN) interaction, a crucial step in Cdc42 activation. This guide will therefore focus on the well-characterized functions of ZCL278, while clarifying its relationship with this compound.
Core Mechanism of Action: Targeting the Cdc42-ITSN Interaction
ZCL278 acts as a competitive inhibitor at the interface between Cdc42 and its specific guanine (B1146940) nucleotide exchange factor (GEF), Intersectin (ITSN). By binding to a surface groove on Cdc42 that is critical for ITSN binding, ZCL278 prevents the exchange of GDP for GTP, thereby locking Cdc42 in its inactive state. This inhibition is selective for the Cdc42-ITSN interaction and does not significantly affect the activity of other Rho GTPases like Rac1 or RhoA at similar concentrations.[1]
Interestingly, under certain experimental conditions, specifically in the absence of a GEF, ZCL278 has been observed to promote the binding of GTP to Cdc42, suggesting a potential partial agonist activity.[2] This dual functionality underscores the complexity of its interaction with Cdc42 and warrants careful consideration in experimental design.
Quantitative Data on ZCL278 Efficacy
The potency of ZCL278 has been evaluated across various biochemical and cell-based assays. The following tables summarize the key quantitative data available for ZCL278.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | |||
| 6.4 µM | Fluorescence Titration | [3] | |
| 11.4 µM | Surface Plasmon Resonance (SPR) | [4] | |
| Inhibitory Concentration (EC50/IC50) | |||
| Cdc42-GEF Assay (inhibition of mant-GTP binding) | 7.5 µM | In vitro biochemical assay | [2] |
| Inhibition of cell proliferation (PC3 prostate cancer cells, 48h) | ~20 µM | MTT Assay | |
| Inhibition of cell proliferation (LNCaP prostate cancer cells, 48h) | ~20 µM | MTT Assay | |
| Inhibition of cell proliferation (A549 lung cancer cells, 48h) | ~50 µM | MTT Assay | |
| Inhibition of cell proliferation (H522 lung cancer cells, 48h) | <50 µM | MTT Assay |
Note: IC50 values can be highly dependent on the cell line and assay conditions.
Cellular Functions Modulated by ZCL278
Inhibition of Cdc42 by ZCL278 leads to a cascade of downstream effects, impacting several fundamental cellular processes.
Cytoskeletal Organization and Cell Morphology
Activated Cdc42 is a master regulator of actin polymerization, leading to the formation of filopodia (microspikes), which are crucial for cell motility and sensing the extracellular environment. Treatment with ZCL278 has been shown to effectively abolish the formation of these Cdc42-mediated microspikes in Swiss 3T3 fibroblasts.[1] In contrast, this compound was found to be ineffective at inhibiting microspike formation in the same study, highlighting the superior inhibitory activity of ZCL278.[1]
Golgi Apparatus Structure and Function
The Golgi apparatus plays a vital role in protein trafficking and secretion, and its proper organization is dependent on the actin and microtubule cytoskeletons. Cdc42 has been shown to be localized at the Golgi and is involved in maintaining its structural integrity. ZCL278 treatment disrupts the perinuclear, GM130-docked structure of the Golgi apparatus, indicating that Cdc42 activity is essential for its proper organization.[1][5]
Cell Migration and Invasion
By disrupting the formation of filopodia and lamellipodia, key structures for cell movement, ZCL278 significantly impedes cell migration. This has been demonstrated in various cancer cell lines, including the metastatic prostate cancer cell line PC-3, where ZCL278 inhibited wound healing in a dose-dependent manner without affecting cell viability.[6] This anti-migratory effect makes ZCL278 a compound of interest for studying and potentially targeting cancer metastasis.
Signaling Pathways and Experimental Workflows
Cdc42 Signaling Pathway Inhibition by ZCL278
The following diagram illustrates the central role of Cdc42 in signaling pathways and the point of intervention by ZCL278.
References
- 1. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
ZCL279: A Technical Guide to a Biphasic Modulator of the Rho GTPase Cdc42
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZCL279 is a small molecule modulator that targets the interaction between the Rho GTPase Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).[1] Unique among Cdc42 modulators, this compound exhibits a biphasic, concentration-dependent effect on Cdc42 activity. At lower concentrations (<10 µM), it functions as an activator, while at higher concentrations (>10 µM), it acts as a significant inhibitor.[1] This dual activity presents a complex but potentially powerful tool for dissecting the nuanced roles of Cdc42 in various cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound, data from the closely related and more extensively characterized Cdc42 inhibitor, ZCL278, is presented as a comparative reference for experimental approaches.
Introduction to this compound and Rho GTPase Modulation
Rho GTPases, a family of small signaling G proteins, are critical regulators of a vast array of cellular functions, including cytoskeletal dynamics, cell polarity, migration, and cell cycle progression.[2][3] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] This cycle is tightly controlled by three main classes of regulatory proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, leading to GTPase activation.[5]
-
GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation.
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): Sequester the inactive GDP-bound GTPase in the cytosol, preventing its activation.
Cdc42, a key member of the Rho GTPase family, is particularly noted for its role in establishing cell polarity and promoting the formation of filopodia, actin-rich finger-like protrusions involved in cell motility and sensing the extracellular environment.[4][6] Given its central role in these processes, dysregulation of Cdc42 signaling is implicated in numerous pathologies, including cancer metastasis and developmental disorders.[5]
This compound emerges as a significant research tool due to its specific targeting of the Cdc42-ITSN interaction.[1] ITSN is a GEF that specifically activates Cdc42. By modulating this interaction, this compound allows for the investigation of the downstream consequences of both Cdc42 activation and inhibition.
Mechanism of Action of this compound
This compound functions by interfering with the binding of the GEF intersectin (ITSN) to Cdc42.[1] The concentration-dependent biphasic nature of this compound's activity is a key characteristic.
-
Low Concentrations (<10 µM): At these concentrations, this compound is reported to activate Cdc42.[1] The precise molecular basis for this activation is not yet fully elucidated but may involve conformational changes in the Cdc42-ITSN complex that favor a transiently active state.
-
High Concentrations (>10 µM): At higher concentrations, this compound significantly inhibits Cdc42 activity.[1] This inhibition is achieved by disrupting the productive interaction between Cdc42 and ITSN, thereby preventing the GDP-GTP exchange necessary for Cdc42 activation.
This dual-action mechanism necessitates careful dose-response studies in any experimental system to ensure the desired modulatory effect is achieved.
Cdc42 Signaling Pathways
Activated Cdc42 (Cdc42-GTP) initiates a cascade of downstream signaling events by binding to and activating a variety of effector proteins. These interactions orchestrate complex cellular responses. A simplified overview of key Cdc42 signaling pathways is presented below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Biochemical Assays to Detect Activation of Small GTPases Rho, Rac , and Cdc42 during Morphogenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
The Discovery and Development of ZCL278: A Technical Guide to a Selective Cdc42 Inhibitor
Introduction
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal organization, cell polarity, and migration.[1][2] Its dysregulation is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of ZCL278, a potent and selective small-molecule inhibitor of Cdc42.[1][5] It is intended for researchers, scientists, and drug development professionals. While the initial query mentioned ZCL279, the preponderance of published research focuses on ZCL278 as the primary inhibitor identified from the screening campaign. A related compound, this compound, has been described as a modulator with a dual-activity profile, acting as an activator at low concentrations (<10 µM) and an inhibitor at higher concentrations.[6] This guide will focus on the well-characterized inhibitor, ZCL278.
Discovery of ZCL278
ZCL278 was identified through a computer-assisted virtual screening approach.[1][2] The strategy aimed to discover small molecules that could fit into a surface groove on Cdc42 that is crucial for its interaction with guanine (B1146940) nucleotide exchange factors (GEFs).[1][2] Specifically, the screening was based on the interaction between Cdc42 and intersectin (ITSN), a specific GEF for Cdc42.[1][2] This in silico approach led to the identification of several lead compounds, with ZCL278 emerging as a particularly effective and selective candidate.[1]
Mechanism of Action
ZCL278 functions as a selective modulator that directly binds to Cdc42, thereby inhibiting its functions.[1][7] It specifically targets the interaction between Cdc42 and its GEF, ITSN.[1][5] By occupying the binding pocket on Cdc42 that ITSN would normally engage, ZCL278 prevents the GEF-mediated exchange of GDP for GTP, which is essential for Cdc42 activation.[1][3] Biochemical assays have demonstrated that ZCL278 directly binds to Cdc42 and competes with GTP.[1] This inhibition of Cdc42 activation has been observed in various cell-based assays, where ZCL278 treatment leads to a significant decrease in the levels of active, GTP-bound Cdc42.[1]
Interestingly, one study has suggested that ZCL278 may act as a partial agonist of Cdc42 under certain conditions, such as in the absence of a GEF, where it was observed to promote the binding of GTP to Cdc42.[8][9] However, the predominant body of evidence supports its role as an inhibitor of GEF-mediated Cdc42 activation.
Quantitative Data
The following tables summarize the key quantitative data for ZCL278, detailing its binding affinity and inhibitory potency.
Table 1: Binding Affinity of ZCL278 for Cdc42
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 6.4 µM | Fluorescence Titration | [7] |
| Dissociation Constant (Kd) | 11.4 µM | Surface Plasmon Resonance (SPR) | [7] |
Table 2: Inhibitory Potency and Selectivity of ZCL278
| Target | IC50 | Comments | Reference |
| Cdc42 | 7.5 µM | Inhibition of DH domain-mediated mant-GTP binding | [8] |
| Rac1 | Ineffective | ZCL278 was found to be ineffective at inhibiting Rac1. | [8] |
| RhoA | Ineffective | ZCL278 was found to be ineffective at inhibiting RhoA. | [8] |
Signaling Pathways and Experimental Workflows
Cdc42 Signaling Pathway
Cdc42, upon activation by a GEF like ITSN, initiates a cascade of downstream signaling events by interacting with a variety of effector proteins. These effectors, in turn, regulate key cellular functions. ZCL278, by preventing the initial activation of Cdc42, effectively blocks these downstream pathways.
Caption: ZCL278 inhibits the ITSN-mediated activation of Cdc42.
Experimental Workflow: In Vitro Binding Affinity
Determining the direct interaction and binding affinity of ZCL278 with Cdc42 is a critical step in its characterization. This is typically achieved through biophysical methods like fluorescence titration and surface plasmon resonance (SPR).
Caption: Workflow for determining the binding affinity of ZCL278 to Cdc42.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ZCL278.
1. Fluorescence Titration for Binding Affinity (Kd)
This protocol is based on the principle that the intrinsic fluorescence of tryptophan residues in a protein can change upon ligand binding.
-
Materials:
-
Purified Cdc42 protein
-
ZCL278 stock solution (in DMSO)
-
Assay buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4)
-
Quartz cuvette
-
Fluorometer
-
-
Procedure:
-
Reconstitute lyophilized Cdc42 protein in assay buffer to a final concentration of approximately 1 µM.[10]
-
Place the Cdc42 solution in a quartz cuvette.
-
Set the fluorometer with an excitation wavelength of 275 nm and monitor the emission at 350 nm to measure the intrinsic tryptophan fluorescence.[10]
-
Add small aliquots of the ZCL278 stock solution to the cuvette, allowing for a 5-minute incubation period after each addition to reach equilibrium.[10]
-
Record the fluorescence intensity after each addition of ZCL278.
-
Correct the data for dilution and any inner filter effect if necessary.
-
Plot the change in fluorescence intensity as a function of the ZCL278 concentration.
-
Fit the resulting binding curve using a suitable binding model (e.g., one-site specific binding) to calculate the dissociation constant (Kd).
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
SPR is a label-free technique that measures real-time biomolecular interactions.
-
Materials:
-
Purified Cdc42 protein
-
ZCL278 stock solution (in DMSO, diluted in running buffer)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
-
Procedure:
-
Covalently immobilize the purified Cdc42 protein onto the surface of a sensor chip using standard amine coupling chemistry.[7]
-
Prepare a series of dilutions of ZCL278 in the running buffer. The final DMSO concentration should be kept constant across all samples and be low enough to not interfere with the measurement.
-
Inject the different concentrations of ZCL278 over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to generate a sensorgram for each concentration.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ZCL278.
-
Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants. The dissociation constant (Kd) is then calculated as koff/kon.
-
3. Cdc42 Activation Assay (G-LISA)
This assay quantitatively measures the amount of active, GTP-bound Cdc42 in cell lysates.
-
Materials:
-
Cell line of interest (e.g., Swiss 3T3 or PC-3 cells)
-
ZCL278
-
Cdc42 activator (optional)
-
G-LISA activation assay kit (containing a 96-well plate coated with a Cdc42-GTP-binding protein)
-
Lysis buffer
-
Detection antibody and substrate
-
-
Procedure:
-
Seed cells in a culture plate and grow to the desired confluency.
-
Serum-starve the cells to reduce basal levels of GTPase activity.
-
Treat the cells with ZCL278 at the desired concentration for a specified time. A vehicle control (e.g., DMSO) should be included.
-
Optionally, stimulate the cells with a Cdc42 activator.
-
Lyse the cells using the provided lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each lysate to the wells of the G-LISA plate.
-
Incubate to allow the active Cdc42 in the lysates to bind to the protein-coated wells.
-
Wash the wells to remove unbound proteins.
-
Add the detection antibody, followed by the substrate, according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader. The signal is proportional to the amount of active Cdc42 in the sample.
-
4. Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of ZCL278 on collective cell migration.
-
Materials:
-
Adherent cell line (e.g., PC-3 prostate cancer cells)
-
Culture plates
-
Sterile pipette tip (e.g., p200) or a scratch-making tool
-
ZCL278
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the cells with media to remove any detached cells.
-
Add fresh media containing either ZCL278 at the desired concentration or a vehicle control.
-
Capture an image of the scratch at time zero (T=0).
-
Incubate the plate under normal culture conditions.
-
Capture images of the same field of view at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rates between the ZCL278-treated and control groups.
-
Conclusion
ZCL278 represents a significant advancement in the pharmacological toolkit for studying Rho GTPase signaling. Its discovery through rational, structure-based methods and its subsequent characterization have established it as a valuable probe for dissecting the multifaceted roles of Cdc42 in cellular physiology and disease. This technical guide provides a comprehensive overview of the foundational data and methodologies related to ZCL278, offering a valuable resource for researchers aiming to utilize this potent and selective inhibitor in their studies of Cdc42-mediated processes. Further optimization of ZCL278 and related compounds may hold promise for the development of novel therapeutics targeting diseases driven by aberrant Cdc42 activity.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the therapeutic inhibition of Cdc42 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZCL278 | CDK | Ras | TargetMol [targetmol.com]
ZCL279: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL279 is a small molecule modulator identified as a derivative of ZCL278, a compound discovered through in-silico screening to target the Rho family small GTPase, Cdc42. Cdc42 is a critical regulator of cellular processes including cytoskeletal dynamics, cell polarity, and cell cycle progression. Its signaling pathways are implicated in numerous diseases, particularly in cancer, making it a compelling therapeutic target. This compound was designed to interfere with the interaction between Cdc42 and one of its specific guanine (B1146940) nucleotide exchange factors (GEFs), Intersectin (ITSN). However, its pharmacological profile is complex, exhibiting a dual-modulatory activity that distinguishes it from simple competitive inhibitors. This document provides an in-depth technical overview of the target specificity, mechanism of action, and potential off-target effects of this compound, based on available scientific literature.
Mechanism of Action and Target Specificity
This compound targets Cdc42 by binding to a surface groove that is essential for its interaction with the DH domain of the GEF Intersectin. This interaction is a prerequisite for the exchange of GDP for GTP, which transitions Cdc42 from its inactive to its active state. By interfering with this protein-protein interface, this compound modulates the activation cycle of Cdc42.
A key characteristic of this compound is its dose-dependent dual effect on Cdc42 activity. At lower concentrations (typically below 10 µM), it has been reported to act as an activator of Cdc42.[1] Conversely, at higher concentrations, it exhibits an inhibitory effect.[1] This suggests a complex, potentially allosteric mechanism of action rather than simple competitive inhibition at the nucleotide-binding site.
This bimodal activity profile complicates its classification as a straightforward inhibitor. Indeed, studies on its cellular effects have shown that, unlike its parent compound ZCL278, this compound does not inhibit the formation of Cdc42-mediated filopodia (microspikes). Instead, it can induce distinct morphological changes, such as branched cellular processes, which may be indicative of a different signaling outcome or engagement of off-target pathways.
The Cdc42-Intersectin-WASP Signaling Pathway
Cdc42, upon activation by a GEF like Intersectin, engages downstream effectors to elicit cellular responses. A canonical pathway involves the activation of Neural Wiskott-Aldrich syndrome protein (N-WASP). In its inactive state, N-WASP exists in an autoinhibited conformation. The binding of active, GTP-loaded Cdc42 relieves this autoinhibition, enabling N-WASP to activate the Arp2/3 complex. The activated Arp2/3 complex then serves as a potent nucleator of actin polymerization, driving the formation of structures like filopodia and invadopodia.
Quantitative Data on Target Interaction and Selectivity
Quantitative biochemical data such as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are critical for evaluating the potency and specificity of a molecular modulator. While extensive data is available for the parent compound, ZCL278, specific peer-reviewed reports detailing the IC50, EC50 (half-maximal effective concentration for activation), or Kd values for this compound are not readily found in the public domain.
For comparative purposes, this section presents the available data for the well-characterized selective Cdc42 inhibitor, ZCL278 . Researchers should interpret this data as context for the ZCL class of compounds and not as direct measurements for this compound.
| Compound | Target Protein | Assay Type | Value | Reference |
| ZCL278 | Cdc42 | Fluorescence Titration | Kd = 6.4 µM | [2] |
| ZCL278 | Cdc42 | Surface Plasmon Resonance (SPR) | Kd = 11.4 µM | [2] |
| ZCL278 | Cdc42 (Stimulated) | G-LISA (Cell-based) | ~80% inhibition @ 50 µM | [2] |
| NSC23766 (Rac1 Inhibitor) | Cdc42 (Stimulated) | G-LISA (Cell-based) | No significant inhibition @ 10 µM | [2] |
Off-Target Effects
The selectivity of a small molecule inhibitor is a crucial determinant of its utility as a research tool and its therapeutic potential. The primary off-targets of concern for a Cdc42 modulator are other members of the Rho GTPase family, namely Rac1 and RhoA, due to structural homology in their GEF-binding domains.
While specific quantitative selectivity data for this compound against Rac1 and RhoA is lacking in the literature, cellular assays with the parent compound ZCL278 showed it did not suppress Rac1-mediated lamellipodia formation or induce cellular phenotypes associated with RhoA inhibition.[2] However, the observation that this compound itself induces branched cellular processes, a phenotype distinct from Cdc42 inhibition, suggests it may have off-target effects or a mechanism that is not solely focused on inhibiting the Cdc42-ITSN interaction.[2]
To date, there are no published large-scale screening results (e.g., kinome-wide or broad panel binding assays) for this compound. Such studies would be necessary to comprehensively identify potential off-target interactions and to better understand its cellular activities.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize Cdc42 modulators like this compound.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay measures the ability of a GEF (e.g., Intersectin) to catalyze the exchange of a fluorescently-labeled GDP analog (e.g., mantGDP or BODIPY-FL-GDP) for unlabeled GTP on purified Cdc42, and the effect of an inhibitor on this process.
Materials:
-
Purified recombinant human Cdc42 protein
-
Purified recombinant catalytic (DH-PH) domain of Intersectin
-
Fluorescent GDP analog (e.g., N-methylanthraniloyl-GDP; mantGDP)
-
GTP solution (10 mM)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Loading Cdc42 with mantGDP: Incubate 1 µM Cdc42 with a 5-fold molar excess of mantGDP in assay buffer without MgCl2 (to facilitate nucleotide exchange) for 30 minutes at room temperature. Add MgCl2 to a final concentration of 5 mM to stabilize the complex.
-
Prepare Reactions: In the 96-well plate, prepare reaction mixtures containing 100 nM of the Cdc42-mantGDP complex in assay buffer.
-
Add Inhibitor: Add this compound at various concentrations (e.g., from 0.1 to 100 µM). Include a DMSO-only control. Incubate for 15-30 minutes at room temperature.
-
Initiate Exchange Reaction: Add the GEF (Intersectin DH-PH domain) to a final concentration of 10-20 nM to all wells except the 'no GEF' control. Immediately after, initiate the exchange by adding a high concentration of unlabeled GTP (e.g., 100 µM final concentration).
-
Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm for mantGDP) over time (e.g., every 30 seconds for 20-30 minutes). The displacement of fluorescent mantGDP by non-fluorescent GTP results in a signal decrease.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each concentration of this compound. Plot the rate as a function of inhibitor concentration to determine the IC50 value.
Cdc42 Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains Cdc42-GTP binding protein-coated plate, lysis buffer, wash buffer, antigen-presenting buffer, primary and secondary antibodies, and detection reagents)
-
Cells of interest (e.g., Swiss 3T3 fibroblasts, PC-3 prostate cancer cells)
-
Cell culture reagents, plates, and incubator
-
Test compound (this compound)
-
Cdc42 activator (e.g., EGF, Bradykinin, or a commercial activator mix)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve cells for 2-4 hours if necessary to reduce basal Cdc42 activity.
-
Compound Incubation: Treat cells with various concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add a Cdc42 activator for a short period (e.g., 2-5 minutes) to induce Cdc42 activation. Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold G-LISA Lysis Buffer and scrape to collect the lysate.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
G-LISA Protocol:
-
Add equal amounts of protein (e.g., 25-50 µg) from each lysate to the wells of the Cdc42-GTP binding plate.
-
Follow the manufacturer's instructions for incubation, washing, and addition of primary and secondary antibodies.
-
Add the HRP substrate and stop the reaction.
-
-
Data Acquisition: Read the absorbance at 490 nm.
-
Data Analysis: Normalize the absorbance readings to the unstimulated control. Compare the level of active Cdc42 in this compound-treated samples to the stimulated control to determine the percent inhibition or activation.
Mandatory Visualizations
Experimental Workflow for Screening Cdc42 Modulators
The following diagram illustrates a typical workflow for the identification and characterization of small molecule modulators of the Cdc42-ITSN interaction.
Conclusion
This compound is a small molecule designed to modulate the Cdc42 GTPase by targeting its interaction with the GEF Intersectin. Its most notable characteristic is a complex, dose-dependent dual activity, acting as an activator at low concentrations and an inhibitor at high concentrations. This behavior, coupled with cellular effects that differ from canonical Cdc42 inhibition, suggests a mechanism more intricate than simple competitive binding. While it represents an interesting chemical probe for studying Cdc42 signaling, a significant gap exists in the public-domain literature regarding its quantitative biochemical profile, including specific IC50/EC50 values and binding affinity. Furthermore, its selectivity profile, particularly beyond the Rho GTPase family, remains uncharacterized. Future comprehensive studies involving dose-response biochemical assays and broad off-target screening are necessary to fully elucidate the molecular pharmacology of this compound and to validate its use as a specific tool for dissecting Cdc42-dependent pathways.
References
ZCL279's Effect on Golgi Apparatus Organization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the Golgi apparatus is intrinsically linked to cellular functions such as protein trafficking, signaling, and directed cell migration. The Rho GTPase Cdc42 has been identified as a critical regulator of Golgi organization. Pharmacological modulation of Cdc42 activity presents a valuable tool for dissecting its role in cellular processes and offers potential therapeutic avenues. This technical guide provides an in-depth analysis of the effects of ZCL compounds, particularly the Cdc42 inhibitor ZCL278, a close analog of ZCL279, on the structural organization of the Golgi apparatus. While the primary focus of the available research is on ZCL278, the findings offer significant insights into the consequences of inhibiting the Cdc42-Intersectin (ITSN) interaction on Golgi structure. This document summarizes the mechanism of action, presents available data on Golgi disruption, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: The Role of Cdc42 in Golgi Organization
The Golgi apparatus, a central organelle in the secretory pathway, maintains a characteristic perinuclear ribbon-like structure in mammalian cells. This organization is crucial for its function in processing and sorting macromolecules. The Rho family of small GTPases, including Cdc42, are key regulators of the actin cytoskeleton and have been shown to play a significant role in maintaining Golgi structure and position.[1][2]
Cdc42, when in its active GTP-bound state, interacts with a variety of downstream effectors to control cellular processes, including the formation of filopodia, cell polarity, and membrane trafficking. One of the specific guanine (B1146940) nucleotide exchange factors (GEFs) for Cdc42 is Intersectin (ITSN), which facilitates the exchange of GDP for GTP, thereby activating Cdc42.[1][2] The targeted inhibition of the Cdc42-ITSN interaction provides a specific means to probe the functions of this signaling axis.
Mechanism of Action of ZCL Compounds
ZCL compounds were identified through high-throughput in silico screening designed to find molecules that fit into a surface groove on Cdc42 critical for GEF binding.[1][2] Specifically, they were selected based on their potential to mimic the interaction of ITSN with Cdc42.
ZCL278 , a potent and cell-permeable small molecule, has been demonstrated to be a selective inhibitor of Cdc42.[1][2] It directly binds to Cdc42 and disrupts its interaction with ITSN.[1][2] This inhibition prevents the activation of Cdc42, leading to the disruption of downstream Cdc42-mediated cellular events. In contrast, other tested compounds from the same screen, such as this compound and ZCL197, were less effective at inhibiting Cdc42-mediated microspike formation.[3]
Signaling Pathway Diagram
Caption: ZCL278 inhibits Cdc42 activation by disrupting the Cdc42-ITSN interaction.
Quantitative Data on Golgi Apparatus Disruption
In Swiss 3T3 fibroblast cultures, treatment with ZCL278 was shown to disrupt the structure of the Golgi apparatus.[1][2] The well-organized, perinuclear Golgi structure, as marked by the cis-Golgi matrix protein GM130, was disorganized following inhibitor treatment.[1][2] While the primary study reports this as a qualitative observation, the data can be summarized for comparative purposes.
| Compound | Target | Concentration | Cell Line | Observed Effect on Golgi | Reference |
| ZCL278 | Cdc42-ITSN Interaction | 50 µM | Swiss 3T3 | Disruption of GM130-docked Golgi structures | [1][2] |
| DMSO | Vehicle Control | N/A | Swiss 3T3 | Normal perinuclear Golgi organization | [1][3] |
Note: Specific quantitative data, such as the percentage of cells exhibiting Golgi disruption or measurements of Golgi dispersal, were not provided in the cited literature. Such data would typically be obtained through quantitative image analysis of fluorescently labeled Golgi markers.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effect of ZCL compounds on Golgi organization. These protocols are synthesized from the primary literature on ZCL278 and general cell biology methods.[1][4]
Cell Culture and Treatment
-
Cell Line: Swiss 3T3 fibroblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Cells are seeded onto glass coverslips in 24-well plates at a density that allows for clear visualization of individual cells and their organelles (e.g., 5 x 104 cells/well).
-
Serum Starvation: Prior to treatment, cells are often serum-starved for 12-24 hours to reduce baseline signaling activity.
-
Compound Treatment: ZCL278 is dissolved in DMSO to create a stock solution. The final concentration (e.g., 50 µM) is achieved by diluting the stock in serum-free media. The vehicle control consists of an equivalent concentration of DMSO. Cells are incubated with the compound or vehicle for the desired time (e.g., 15 minutes to several hours).[3]
Immunofluorescence Staining for Golgi and Actin
-
Fixation: After treatment, cells on coverslips are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Coverslips are incubated with a primary antibody against a Golgi marker protein, such as anti-GM130 (a cis-Golgi marker), overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, coverslips are incubated with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark. To visualize the actin cytoskeleton simultaneously, a fluorescently-conjugated phalloidin (B8060827) (e.g., Alexa Fluor 568 phalloidin) can be included at this step.
-
Mounting: Coverslips are washed and mounted onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
Microscopy and Image Analysis
-
Image Acquisition: Images are captured using a confocal or widefield fluorescence microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 568.
-
Qualitative Analysis: The morphology of the Golgi apparatus is visually assessed. A normal Golgi appears as a compact, ribbon-like structure in the perinuclear region. A disrupted Golgi may appear fragmented, dispersed throughout the cytoplasm, or as scattered puncta.
-
Quantitative Analysis (Recommended): To quantify Golgi disruption, image analysis software (e.g., ImageJ/Fiji) can be used. Parameters such as the total area of the Golgi signal, the number of distinct Golgi fragments, and the distance of Golgi elements from the nucleus can be measured.
Experimental Workflow Diagram
Caption: Workflow for analyzing ZCL278's effect on Golgi organization.
Conclusion and Future Directions
The small molecule ZCL278, an inhibitor of the Cdc42-ITSN interaction, serves as a powerful tool to probe the role of Cdc42 in cellular organization.[1] Studies have demonstrated that inhibition of this pathway leads to a significant disruption of the Golgi apparatus structure, highlighting the critical role of active Cdc42 in maintaining Golgi integrity.[1][2] While the analog this compound has been mentioned, the detailed characterization of its effects on the Golgi is not available in the current literature.
For drug development professionals, the specificity of ZCL compounds for the Cdc42-ITSN interaction presents an attractive starting point for developing therapeutics targeting diseases with aberrant Cdc42 signaling, such as certain cancers.[1][2] Future research should focus on quantifying the dose-dependent effects of ZCL278 and this compound on Golgi fragmentation, elucidating the precise downstream effectors of Cdc42 that mediate Golgi organization, and assessing the impact of these compounds on Golgi-dependent functions like protein secretion and glycosylation.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cell Signaling Pathways with ZCL279: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL279 is a small molecule modulator that targets the interaction between Cell division control protein 42 homolog (Cdc42) and its specific guanine (B1146940) nucleotide exchange factor (GEF), Intersectin (ITSN). As a member of the Rho family of small GTPases, Cdc42 is a critical regulator of numerous cellular processes, including actin cytoskeleton dynamics, cell polarity, proliferation, and migration. Dysregulation of Cdc42 signaling is implicated in various diseases, notably cancer. This compound offers a valuable tool for investigating the nuanced roles of Cdc42 in these pathways. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cell signaling research.
Mechanism of Action: A Dual Modulator of Cdc42
This compound functions by binding to a surface groove on Cdc42 that is critical for its interaction with GEFs like ITSN. This interference with the GEF-Cdc42 interaction forms the basis of its modulatory effects. A key characteristic of this compound is its concentration-dependent dual activity:
-
At lower concentrations (<10 µM): this compound can act as an activator of Cdc42.
-
At higher concentrations (>10 µM): this compound functions as an inhibitor of Cdc42 activity.
This biphasic activity necessitates careful dose-response studies to ensure the desired effect in experimental systems. The inhibitory action of related compounds, such as ZCL278, has been shown to suppress Cdc42-mediated cellular functions like filopodia formation and cell migration.[1][2][3]
Quantitative Data
Precise IC50 (inhibitory concentration) and EC50 (effective concentration) values for this compound are not extensively reported in peer-reviewed literature. However, data for structurally related and more potent analogs that also target the Cdc42-ITSN interaction provide a reference for the expected potency and selectivity.
| Compound | Target | Assay | IC50 Value (µM) | Reference |
| ZCL367 | Cdc42 | GEF-mediated GTP binding | 0.098 | [4][5] |
| Rac1 | GEF-mediated GTP binding | 0.19 | [4][5] | |
| RhoA | GEF-mediated GTP binding | 29.7 | [4][5] | |
| ZCL278 | Cdc42 | GEF-mediated GTP binding | 7.5 | [4] |
Note: This table presents data for ZCL367 and ZCL278, close analogs of this compound, to provide context on the potential potency and selectivity of this class of compounds.
Core Signaling Pathway Modulated by this compound
This compound directly modulates the activity of Cdc42, a master regulator of actin cytoskeletal rearrangements. The downstream signaling cascade involves several key effector proteins.
Caption: this compound modulates the Cdc42 signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on cell signaling pathways.
GTPase Activation Assay (Pull-down)
This assay is used to quantify the amount of active, GTP-bound Cdc42 in cell lysates following treatment with this compound.
Caption: Workflow for assessing Cdc42 activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Swiss 3T3, PC-3) and grow to 70-80% confluency. Serum-starve cells overnight if studying growth factor-induced activation. Treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for various time points (e.g., 15 min, 1 hr, 4 hr). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with GTPase lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Scrape cells and transfer lysate to a microcentrifuge tube. Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Pull-down of Active Cdc42: Incubate the supernatant with PAK-PBD (p21-activated kinase-p21 binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rocking. These beads specifically bind to the GTP-bound (active) form of Cdc42.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for Cdc42. Also, run a parallel blot with a portion of the total cell lysate to determine the total Cdc42 levels.
-
Quantification: Use densitometry to quantify the amount of active Cdc42 relative to the total Cdc42 in each sample.
Cell Migration Assays
This assay measures collective cell migration.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace with fresh media containing this compound at various concentrations or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as a measure of cell migration.
This assay assesses the chemotactic migration of individual cells.
Methodology:
-
Chamber Setup: Place transwell inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a multi-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend serum-starved cells in serum-free media containing this compound at various concentrations or a vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours, depending on the cell type).
-
Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Immunofluorescence Staining of the Actin Cytoskeleton
This method allows for the visualization of changes in the actin cytoskeleton and filopodia formation upon treatment with this compound.
Caption: Visualizing actin cytoskeleton changes.
Methodology:
-
Cell Culture: Grow cells on glass coverslips to sub-confluent levels.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for an appropriate time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) to stain F-actin. A counterstain for the nucleus, such as DAPI, can also be included.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Visualize the actin cytoskeleton using a fluorescence microscope.
Western Blot for Phosphorylated PAK1
This protocol is to assess the activation of a key downstream effector of Cdc42, p21-activated kinase 1 (PAK1), by detecting its phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the GTPase activation assay protocol, ensuring that phosphatase inhibitors are included in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated PAK1 (e.g., Phospho-PAK1 (Thr423)). Subsequently, strip the membrane and re-probe with an antibody for total PAK1 to normalize for protein loading.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the levels of phosphorylated PAK1 relative to total PAK1.
Conclusion
This compound serves as a valuable chemical tool for dissecting the complex signaling pathways regulated by Cdc42. Its dual, concentration-dependent activity as both an activator and an inhibitor provides a unique opportunity to probe the differential outcomes of varying levels of Cdc42 activity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound on Cdc42 activation, cell migration, and cytoskeletal organization. Careful optimization of experimental conditions, particularly the concentration of this compound, is crucial for obtaining reproducible and meaningful results. Through the systematic application of these methodologies, the intricate roles of Cdc42 in health and disease can be further elucidated, potentially paving the way for novel therapeutic strategies.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Function of ZCL Compounds: A Focus on ZCL278 as a Cdc42 Inhibitor
Initial investigations into the requested dual activator/inhibitor function of ZCL279—specifically as a Cdc42 activator and an E-cadherin inhibitor—have revealed that this premise is not supported by the current scientific literature. Research in this area predominantly focuses on a related compound, ZCL278, which is characterized as a selective inhibitor of the Rho GTPase, Cdc42. One study that included this compound indicated it was ineffective at inhibiting Cdc42-mediated cellular processes[1][2]. There is no available evidence to suggest that this compound functions as a Cdc42 activator or an E-cadherin inhibitor.
This technical guide will, therefore, pivot to provide an in-depth overview of the well-documented functions of ZCL278 as a specific inhibitor of Cdc42, a molecule of significant interest to researchers in cell signaling, cancer biology, and neurobiology.
ZCL278: A Selective Inhibitor of Cdc42
ZCL278 has emerged as a valuable chemical tool for investigating the cellular roles of Cdc42. It acts as a selective modulator by directly binding to Cdc42 and inhibiting its functions[3]. Its mechanism of action is centered on disrupting the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN)[3][4][5].
Mechanism of Action
Cdc42, a member of the Rho family of small GTPases, cycles between an active GTP-bound state and an inactive GDP-bound state. GEFs, like intersectin, facilitate the exchange of GDP for GTP, leading to Cdc42 activation. ZCL278 specifically targets the Cdc42-ITSN interaction, thereby preventing the activation of Cdc42[3][5][6]. By doing so, ZCL278 inhibits downstream signaling pathways that regulate a variety of cellular processes.
Quantitative Data for ZCL278
The following table summarizes the key quantitative metrics that define the interaction of ZCL278 with Cdc42.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 6.4 µM | Fluorescence Titration | [7] |
| Binding Affinity (Kd) | 11.4 µM | Surface Plasmon Resonance (SPR) | [3][7] |
| Effective Concentration | 50 µM | Inhibition of microspike formation in Swiss 3T3 fibroblasts | [1][6] |
| Effect on Cdc42 Activity | ~80% decrease in GTP-Cdc42 | G-LISA assay in Swiss 3T3 cells stimulated with a Cdc42 activator | [1] |
Signaling Pathway of ZCL278-Mediated Cdc42 Inhibition
The following diagram illustrates the mechanism by which ZCL278 inhibits Cdc42 activation.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZCL278 is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 4. rndsystems.com [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ZCL279 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: ZCL279 is a small molecule inhibitor belonging to a class of compounds designed to target Cdc42, a small GTPase in the Rho family. While specific detailed protocols for this compound are not extensively documented in published literature, this document provides a comprehensive guide based on the mechanism of action and experimental procedures established for its closely related and more thoroughly characterized analog, ZCL278. ZCL compounds function by inhibiting the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factors (GEFs), thereby preventing its activation.[1][2] Cdc42 is a critical regulator of cellular processes including actin cytoskeleton dynamics, cell polarity, proliferation, and migration.[2][3] These protocols are intended to serve as a starting point for researchers utilizing this compound or related compounds to study Cdc42-dependent signaling pathways in vitro.
Mechanism of Action: Targeting the Cdc42 Signaling Pathway
Cdc42 cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is mediated by GEFs. Once active, GTP-Cdc42 binds to downstream effectors, such as N-WASP and PAK, to initiate signaling cascades that control actin polymerization, filopodia formation, and cell motility. ZCL compounds are designed to bind to Cdc42 and inhibit its interaction with GEFs, preventing its activation and blocking subsequent downstream signaling.[1][3]
References
Application Notes and Protocols for Live-Cell Imaging with ZCL279
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL279 is a small molecule modulator of the Cdc42-intersectin (ITSN) interaction. Cell division control protein 42 homolog (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of cellular processes such as cell morphology, migration, and polarity through its control of actin cytoskeleton dynamics and vesicle trafficking. Dysregulation of Cdc42 signaling is implicated in various diseases, including cancer metastasis. This compound provides a valuable tool for studying the dynamic roles of Cdc42 in live cells.
A key characteristic of this compound is its dose-dependent dual activity. At lower concentrations (typically below 10 µM), it can act as an activator of Cdc42, while at higher concentrations (above 10 µM), it functions as an inhibitor[1][2]. This biphasic nature necessitates careful dose-response studies to achieve the desired effect in specific cell types and experimental contexts.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to investigate its effects on the actin cytoskeleton, Golgi apparatus dynamics, and cell migration.
Mechanism of Action
This compound modulates the interaction between Cdc42 and Intersectin (ITSN), a guanine (B1146940) nucleotide exchange factor (GEF) that promotes the exchange of GDP for GTP, thereby activating Cdc42. By interfering with this interaction, this compound can either promote or inhibit Cdc42 activity depending on its concentration[1][2].
Caption: this compound modulates the interaction between Cdc42 and its GEF, ITSN.
Quantitative Data
Direct IC50 values for this compound are not widely published, likely due to its complex dose-response. The following table summarizes data for related Cdc42 inhibitors to provide a reference for designing experiments with this compound. It is crucial to perform a dose-response analysis for this compound in your specific cell line and assay.
| Compound | Target | IC50 / Effective Concentration | Cell Line(s) | Reference |
| This compound | Cdc42-ITSN Interaction | <10 µM (Activation), >10 µM (Inhibition) | Not specified | [1][2] |
| ZCL278 | Cdc42 | 50 µM (inhibition of microspike formation) | PC-3, Swiss 3T3 | |
| ZCL367 | Cdc42 | Not specified (effective in suppressing migration) | Lung and prostate cancer cell lines | [3] |
| ML141 | Cdc42 | 200 nM (in vitro) | Not specified | |
| CID2950007 | Cdc42 | 1-10 µM (in cell-based assays) | 3T3 |
Experimental Protocols
Live-Cell Imaging of Actin Cytoskeleton and Filopodia Dynamics
This protocol details the steps to visualize the effect of this compound on the actin cytoskeleton and filopodia dynamics in real-time.
Caption: Workflow for live-cell imaging of the actin cytoskeleton with this compound.
Materials:
-
Cells expressing a fluorescent actin probe (e.g., Lifeact-GFP, mCherry-Actin)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells expressing the actin probe onto glass-bottom dishes at a density that allows for visualization of individual cells and their protrusions.
-
Adhesion and Spreading: Allow cells to adhere and spread for at least 24 hours.
-
Serum Starvation (Optional): To reduce baseline signaling, you may serum-starve the cells for 4-12 hours prior to imaging.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 to equilibrate.
-
Baseline Imaging: Acquire time-lapse images of untreated cells for a defined period (e.g., 10-15 minutes) to establish baseline filopodia dynamics and actin organization.
-
This compound Treatment: Prepare a working solution of this compound in pre-warmed imaging medium. Carefully add the this compound solution to the dish to achieve the final desired concentration. It is recommended to test a range of concentrations, for example, 5 µM (for potential activation) and 25 µM, 50 µM, and 100 µM (for inhibition).
-
Post-Treatment Imaging: Immediately begin acquiring time-lapse images for an extended period (e.g., 1-2 hours) to observe the dynamic changes in the actin cytoskeleton.
-
Data Analysis: Quantify changes in filopodia number, length, and dynamics (extension and retraction rates). Analyze changes in actin stress fibers and cortical actin organization.
Live-Cell Imaging of Golgi Apparatus Dynamics
This protocol is designed to assess the impact of this compound on the structure and trafficking dynamics of the Golgi apparatus.
Caption: Workflow for live-cell imaging of the Golgi apparatus with this compound.
Materials:
-
Cells expressing a fluorescent Golgi marker (e.g., GalT-GFP, Giantin-mCherry)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium
-
This compound stock solution
-
Live-cell imaging system
Protocol:
-
Cell Preparation: Seed cells and, if necessary, transfect them with a plasmid encoding a fluorescent Golgi marker. Allow 24-48 hours for protein expression and localization.
-
Imaging Setup: Transfer the cells to a glass-bottom dish and place them on the microscope stage within the environmental chamber.
-
Baseline Imaging: Acquire high-resolution images or short time-lapses of the Golgi apparatus in untreated cells to document its normal morphology.
-
This compound Treatment: Introduce this compound to the imaging medium at the desired inhibitory concentration (e.g., 25-100 µM).
-
Post-Treatment Imaging: Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) for 1-3 hours to monitor changes in Golgi structure.
-
Data Analysis: Assess changes in Golgi morphology, such as fragmentation, dispersal throughout the cytoplasm, and changes in the continuity of the Golgi ribbon.
Live-Cell Wound Healing Assay for Cell Migration
This assay allows for the real-time visualization and quantification of collective cell migration in the presence of this compound.
Caption: Workflow for the live-cell wound healing assay with this compound.
Materials:
-
96-well imaging plates or other suitable culture vessels
-
Wound-making tool (e.g., p200 pipette tip or specialized inserts)
-
Live-cell imaging medium
-
This compound stock solution
-
Automated live-cell imaging system (e.g., IncuCyte) or a standard microscope with an environmental chamber
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow them until they form a confluent monolayer.
-
Wound Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip or a specialized wound-making tool.
-
Washing: Gently wash the wells with pre-warmed medium to remove any detached cells.
-
Treatment: Add fresh imaging medium containing the desired concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Live-Cell Imaging: Place the plate in the live-cell imaging system and acquire images of the wound area at regular intervals (e.g., every 1-2 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
Data Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time. Compare the migration rates between this compound-treated and control groups.
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information.
References
Application Notes and Protocols for Cdc42 Inhibition Using ZCL279
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division control protein 42 (Cdc42) is a small GTPase of the Rho family that plays a pivotal role in various cellular processes, including cell morphology, migration, polarity, and cell cycle progression.[1] Its activity is tightly regulated by a cycle of GTP binding (active state) and GDP binding (inactive state).[2] Dysregulation of Cdc42 signaling is implicated in numerous diseases, including cancer. Consequently, small molecule inhibitors of Cdc42 are valuable tools for both basic research and therapeutic development.
This document provides detailed information on ZCL279, a small molecule modulator of Cdc42, and protocols for assessing its effects on Cdc42 activity. It is important to note that while the related compound, ZCL278, is a well-characterized inhibitor of Cdc42, the effects of this compound are more complex and appear to be concentration-dependent.
This compound: A Modulator of Cdc42 Activity
This compound has been identified as a small molecule that can interact with Cdc42. However, its role as a straightforward inhibitor is not well-documented in peer-reviewed literature. Some sources suggest that this compound exhibits a dual regulatory effect on Cdc42, acting as an activator at lower concentrations and an inhibitor at higher, less-defined concentrations. In a key study investigating compounds from the ZCL series, this compound failed to inhibit Cdc42-mediated microspike formation, a hallmark of Cdc42 activity, and instead induced cellular changes suggestive of RhoA suppression.[3][4]
In contrast, the closely related compound ZCL278 has been extensively characterized as a selective inhibitor of Cdc42. It functions by binding to a surface groove on Cdc42 that is critical for the interaction with its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN), thereby preventing Cdc42 activation.[3][5]
Quantitative Data on ZCL Compound Efficacy
Due to the limited data on the inhibitory concentration of this compound, the following table includes data for the well-characterized inhibitor ZCL278 for comparative purposes.
| Compound | Target | Assay Type | Cell Line/System | Effective Concentration / IC50 | Reference |
| This compound | Cdc42 | Microspike Formation | Swiss 3T3 fibroblasts | No inhibition observed at concentrations tested alongside ZCL278. | [3][4] |
| ZCL278 | Cdc42 | Microspike Formation | Swiss 3T3 fibroblasts | 50 µM | [3] |
| ZCL278 | Cdc42 | G-LISA (GTP-Cdc42 levels) | Swiss 3T3 fibroblasts | Significant inhibition at 50 µM | [3] |
| ZCL278 | Cdc42 | Neuronal Branching | Primary cortical neurons | 50 µM | [3] |
| ZCL278 | Cdc42 | Cell Migration | PC-3 (prostate cancer) | Concentration-dependent inhibition | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Cdc42 and the experimental approaches to measure its activity, the following diagrams are provided.
Caption: Cdc42 Signaling Pathway.
Caption: Experimental Workflow for Cdc42 Activity.
Experimental Protocols
PAK1-PBD Pull-Down Assay for Active Cdc42
This method utilizes the p21-binding domain (PBD) of p21-activated kinase 1 (PAK1), which specifically binds to the GTP-bound (active) form of Cdc42.[6]
Materials:
-
Cells of interest
-
This compound or other compounds for testing
-
Cdc42 activator (e.g., EGF, serum)
-
Ice-cold PBS
-
Lysis Buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% Triton X-100, 20 mM MgCl2, supplemented with protease and phosphatase inhibitors)[7]
-
PAK1-PBD agarose (B213101) or magnetic beads
-
Wash Buffer (Lysis buffer without detergents)
-
2x Laemmli sample buffer
-
Anti-Cdc42 antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
If applicable, serum-starve cells overnight.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for the indicated time.
-
Stimulate cells with a Cdc42 activator for a short period (e.g., 2-5 minutes).
-
-
Cell Lysis:
-
Pull-Down of Active Cdc42:
-
Normalize protein concentrations of the supernatants. Reserve a small aliquot for input control.
-
To the remaining lysate, add PAK1-PBD coupled beads.
-
Incubate at 4°C with gentle rotation for 1 hour.[8]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).
-
Carefully aspirate the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.[9]
-
After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer.
-
-
Detection:
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody to detect the amount of pulled-down active Cdc42.
-
Analyze the input samples to confirm equal protein loading.
-
G-LISA™ Activation Assay (Colorimetric)
The G-LISA™ assay is a 96-well plate-based ELISA that quantitatively measures the level of active, GTP-bound Cdc42 in cell lysates.[10]
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains all necessary buffers, plates, and antibodies)
-
Cells of interest, treated as described above
-
Ice-cold PBS
-
Microplate spectrophotometer
Procedure:
-
Cell Lysis:
-
Prepare cell lysates according to the G-LISA™ kit manufacturer's instructions, which typically involves a specific lysis buffer provided in the kit.
-
Determine the protein concentration of each lysate.
-
-
Assay Protocol:
-
Follow the kit's instructions for preparing the 96-well plate, which is pre-coated with a Cdc42-GTP binding protein.
-
Add equal amounts of protein lysate to the appropriate wells.
-
Incubate the plate to allow the active Cdc42 in the lysate to bind to the plate.[11]
-
Wash the wells to remove unbound proteins.
-
Add a specific anti-Cdc42 antibody.[10]
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).[11]
-
Add a colorimetric HRP substrate.[10]
-
-
Detection and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[10]
-
The absorbance is directly proportional to the amount of active Cdc42 in the sample.
-
Conclusion
While this compound is of interest as a modulator of Cdc42, its inhibitory effects and the effective concentrations required remain to be clearly defined in the scientific literature. Researchers investigating Cdc42 inhibition are encouraged to consider the well-characterized inhibitor ZCL278 as a valuable tool. The provided protocols for PAK1-PBD pull-down and G-LISA™ assays offer robust methods for quantifying the activity of Cdc42 and assessing the efficacy of potential inhibitors. Careful experimental design, including appropriate controls, is crucial for interpreting the effects of compounds like this compound on Cdc42 signaling.
References
- 1. CDC42 - Wikipedia [en.wikipedia.org]
- 2. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. studylib.net [studylib.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sc.edu [sc.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for ZCL279 in a Metastatic Prostate Cancer Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Metastatic prostate cancer remains a significant clinical challenge, often characterized by the development of resistance to standard therapies. A key player in the progression and metastasis of prostate cancer is the Rho GTPase, Rac1.[1] Overexpression and hyperactivity of Rac1 are associated with increased tumor cell proliferation, invasion, and survival.[2] ZCL279 is a small molecule inhibitor that specifically targets the guanine (B1146940) nucleotide exchange factor (GEF)-mediated activation of Rac1, thereby preventing its downstream signaling. These application notes provide a comprehensive guide for utilizing this compound in metastatic prostate cancer cell models to investigate its therapeutic potential.
Mechanism of Action:
This compound functions by inhibiting the interaction between Rac1 and some of its GEFs, such as Tiam1 and Trio. This prevents the exchange of GDP for GTP on Rac1, locking it in an inactive state. The inhibition of Rac1 activation leads to the downregulation of several key signaling pathways implicated in cancer progression, including the p21-activated kinase (PAK) and AKT pathways.[1] This ultimately results in reduced cell proliferation, migration, and invasion, and can induce apoptosis in cancer cells.[1][3]
Key Experiments and Protocols
This section outlines detailed protocols for essential in vitro assays to characterize the effects of this compound on metastatic prostate cancer cell lines such as PC-3, DU145, and 22Rv1. These cell lines are commonly used models for metastatic prostate cancer, with PC-3 and DU145 being androgen-independent and highly metastatic, while 22Rv1 is androgen-sensitive and also capable of metastasis.[4][5]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic and cytostatic effects of this compound on prostate cancer cells and to establish a dose-response curve.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU145, 22Rv1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 95 ± 4.2 | 88 ± 5.1 | 75 ± 6.3 |
| 10 | 78 ± 3.9 | 65 ± 4.8 | 52 ± 5.5 |
| 25 | 60 ± 5.5 | 45 ± 3.7 | 30 ± 4.1 |
| 50 | 42 ± 3.1 | 28 ± 2.9 | 15 ± 2.4 |
| 100 | 25 ± 2.8 | 12 ± 1.9 | 5 ± 1.2 |
| Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions. |
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory capacity of metastatic prostate cancer cells.
Protocol:
-
Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Transwell Setup: Rehydrate 8.0 µm pore size Transwell inserts in serum-free medium for 2 hours at 37°C.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.[8]
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control. Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.[8]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the number of migrated cells in several random fields under a microscope.
Data Presentation:
| Treatment | Concentration (µM) | Number of Migrated Cells (per field) | % Migration Inhibition |
| Vehicle | 0 | 250 ± 25 | 0 |
| This compound | 10 | 175 ± 18 | 30 |
| This compound | 25 | 90 ± 12 | 64 |
| This compound | 50 | 45 ± 8 | 82 |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Cell Invasion Assay (Matrigel Transwell Assay)
Objective: To evaluate the effect of this compound on the invasive potential of metastatic prostate cancer cells through an extracellular matrix.
Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium (1:3). Coat the upper surface of 8.0 µm pore size Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for 2-4 hours to allow for gelling.[9]
-
Cell Preparation and Seeding: Follow steps 1, 3, and 4 from the Cell Migration Assay protocol, seeding the cells onto the Matrigel-coated inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The incubation time is generally longer than for migration assays to allow for matrix degradation.
-
Cell Removal, Fixation, Staining, and Quantification: Follow steps 6, 7, and 8 from the Cell Migration Assay protocol.
Data Presentation:
| Treatment | Concentration (µM) | Number of Invaded Cells (per field) | % Invasion Inhibition |
| Vehicle | 0 | 180 ± 20 | 0 |
| This compound | 10 | 110 ± 15 | 39 |
| This compound | 25 | 55 ± 9 | 69 |
| This compound | 50 | 20 ± 5 | 89 |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in metastatic prostate cancer cells.
Protocol:
-
Cell Treatment: Seed prostate cancer cells in 6-well plates and treat with various concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) or a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 25 | 15.2 ± 2.1 | 8.7 ± 1.5 |
| This compound | 50 | 28.9 ± 3.5 | 15.4 ± 2.3 |
| This compound | 100 | 45.6 ± 4.2 | 22.1 ± 2.9 |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and activation of proteins in the Rac1 signaling pathway.
Protocol:
-
Cell Lysis: Treat prostate cancer cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include: Rac1, phospho-PAK (Thr423), PAK, phospho-AKT (Ser473), AKT, and GAPDH (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
| Treatment | p-PAK/Total PAK (Fold Change) | p-AKT/Total AKT (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (25 µM) | 0.6 ± 0.1 | 0.7 ± 0.08 |
| This compound (50 µM) | 0.3 ± 0.05 | 0.4 ± 0.06 |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Visualizations
Caption: this compound inhibits Rac1 activation and downstream signaling pathways.
Caption: Workflow for evaluating this compound in prostate cancer cell models.
References
- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 2. Deregulation of the Rho GTPase, Rac1, suppresses cyclin-dependent kinase inhibitor p21(CIP1) levels in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Rac1 Is Closely Related to Androgen-Independent Cell Proliferation of Prostate Cancer Cells Both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of cell lines derived from prostate cancer patients with localised disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Original Prostate Cancer Progression Model Interacting with Fibroblasts in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Insulin Enhances Migration and Invasion in Prostate Cancer Cells by Up-Regulation of FOXC2 [frontiersin.org]
- 9. corning.com [corning.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
ZCL278: Application and Protocols for Studying Growth Cone Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL278 is a selective small molecule inhibitor of the Cell division control protein 42 homolog (Cdc42), a key member of the Rho GTPase family. Cdc42 is a critical regulator of cytoskeletal dynamics, particularly the formation of filopodia and lamellipodia, which are essential for neuronal growth cone motility and guidance. By specifically targeting the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN), ZCL278 provides a powerful tool to investigate the role of Cdc42 in neurite outgrowth, neuronal branching, and growth cone dynamics.[1][2][3] These application notes provide detailed protocols for utilizing ZCL278 to study its effects on neuronal growth cone morphology and behavior.
Mechanism of Action
ZCL278 directly binds to Cdc42, preventing its interaction with ITSN. This inhibition blocks the exchange of GDP for GTP, thereby keeping Cdc42 in an inactive state. The inactivation of Cdc42 leads to a disruption of downstream signaling pathways that control actin polymerization and cytoskeletal organization within the growth cone. This results in observable effects such as the retraction of filopodia and a reduction in neuronal branching.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative effects of ZCL278 on various cellular processes, with a focus on neuronal cells.
| Parameter | Cell Type | ZCL278 Concentration | Incubation Time | Observed Effect | Reference |
| Neuronal Branching | Primary neonatal cortical neurons | 50 µM | 5 and 10 minutes | Significant reduction in the number of neurite branches.[1] | Fong et al., 2013 |
| Filopodia Dynamics | Primary neonatal cortical neurons | 50 µM | Within 4 minutes | Rapid retraction of filopodia from the growth cone.[1] | Fong et al., 2013 |
| Cdc42 Activation | Swiss 3T3 fibroblasts | 50 µM | 1 hour | Nearly 80% decrease in GTP-bound (active) Cdc42.[1] | Fong et al., 2013 |
| Cell Migration | PC-3 (prostate cancer cell line) | 5 µM | Not specified | 30% inhibition of wound closure. | Fong et al., 2013 |
| Cell Migration | PC-3 (prostate cancer cell line) | 50 µM | Not specified | 8% inhibition of wound closure. | Fong et al., 2013 |
| IC50 for Cdc42-GEF interaction | In vitro assay | 7.5 µM | Not applicable | Half-maximal inhibitory concentration for the interaction between Cdc42 and its GEF.[2] | Peterson et al., 2019 |
Signaling Pathway of ZCL278 Action
Caption: ZCL278 inhibits Cdc42 activation and downstream signaling.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from postnatal day 0-1 (P0-P1) mouse or rat pups, suitable for studying neurite outgrowth and growth cone dynamics.
Materials:
-
P0-P1 mouse or rat pups
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Sigma-Aldrich)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine (Sigma-Aldrich)
-
Laminin (B1169045) (Sigma-Aldrich)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Glass coverslips or multi-well plates
Procedure:
-
Coat Culture Surface: Coat glass coverslips or wells of a multi-well plate with 0.1 mg/mL poly-D-lysine in sterile water for at least 1 hour at 37°C. Rinse three times with sterile water and allow to dry. Subsequently, coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.
-
Dissection: Euthanize P0-P1 pups according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cerebral cortices in ice-cold Hibernate-E medium.
-
Digestion: Transfer the cortices to a sterile 15 mL conical tube and mince the tissue. Add papain and DNase I to the recommended concentrations and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Dissociation: Stop the digestion by adding an equal volume of Hibernate-E medium containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Pass the cell suspension through a 70 µm cell strainer. Centrifuge the cells, resuspend the pellet in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the neurons on the prepared culture surface at a desired density.
-
Culture Maintenance: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days. Neurons are typically ready for experiments within 3-5 days in vitro (DIV).
Protocol 2: ZCL278 Treatment and Time-Lapse Imaging of Growth Cones
This protocol details the application of ZCL278 to cultured neurons and subsequent live-cell imaging to observe real-time effects on growth cone dynamics.
Materials:
-
Cultured primary cortical neurons (from Protocol 1)
-
ZCL278 (Tocris, Cayman Chemical, or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., Hibernate-E or Neurobasal without phenol (B47542) red)
-
Time-lapse microscopy system with environmental control (37°C, 5% CO2)
Procedure:
-
Prepare ZCL278 Stock Solution: Dissolve ZCL278 in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
-
Prepare Working Solution: On the day of the experiment, dilute the ZCL278 stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Set up for Imaging: Place the cultured neurons on the stage of the time-lapse microscope and allow them to equilibrate in the environmental chamber for at least 30 minutes.
-
Baseline Imaging: Acquire images of selected growth cones for a baseline period (e.g., 5-10 minutes) before adding the compound. Capture images at regular intervals (e.g., every 30-60 seconds).
-
ZCL278 Application: Gently replace the medium in the culture dish with the pre-warmed medium containing ZCL278 or the vehicle control.
-
Time-Lapse Imaging: Immediately resume time-lapse imaging and record the changes in growth cone morphology, focusing on filopodia and lamellipodia dynamics, for the desired duration (e.g., 30-60 minutes).
Protocol 3: Staining and Quantification of Growth Cone Morphology
This protocol describes the fixation and staining of neurons to visualize the actin cytoskeleton of growth cones and the subsequent quantitative analysis of morphological parameters.
Materials:
-
Cultured primary cortical neurons treated with ZCL278 or vehicle
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Rhodamine-phalloidin (B2604369) (or other fluorescently-labeled phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Bovine Serum Albumin (BSA)
-
Mounting medium
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji with the FiloQuant plugin)
Procedure:
-
Fixation: After ZCL278 treatment, gently wash the cells once with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Staining: Dilute rhodamine-phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three final times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire high-resolution images of the growth cones using a fluorescence microscope.
-
Quantitative Analysis:
-
Use ImageJ/Fiji to manually or semi-automatically trace and measure growth cone parameters.
-
Utilize the FiloQuant plugin for automated detection and quantification of filopodia length and density.
-
Measure the growth cone area by tracing the perimeter of the phalloidin (B8060827) signal.
-
Compare the measurements between ZCL278-treated and vehicle-treated groups.
-
Experimental Workflow
Caption: Workflow for studying ZCL278 effects on growth cones.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing ZCL279's Effect on Cell Migration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZCL279 is a selective inhibitor of Rac1, a member of the Rho family of small GTPases. Rac1 is a key regulator of actin cytoskeleton dynamics and is centrally involved in cell motility.[1][2] By promoting the formation of lamellipodia and membrane ruffles, Rac1 drives the leading edge of migrating cells forward.[1][2] Dysregulation of Rac1 activity is frequently observed in various cancers, contributing to increased cell migration, invasion, and metastasis.[3] this compound exerts its inhibitory effect by preventing the interaction of Rac1 with its guanine (B1146940) nucleotide exchange factors (GEFs), thereby locking Rac1 in an inactive, GDP-bound state. This inhibition of Rac1 activation leads to a disruption of the cellular machinery required for migration, making this compound a valuable tool for studying the role of Rac1 in cell motility and a potential therapeutic agent for targeting metastatic diseases.
These application notes provide detailed protocols for assessing the in vitro effect of this compound on cell migration using two widely accepted methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Migration Assay.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on cell migration.
Table 1: Effect of this compound on Wound Closure in a Wound Healing Assay
| Cell Line | This compound Concentration (µM) | Wound Closure (%) After 24h (Mean ± SD) | Inhibition of Migration (%) |
| MDA-MB-231 (Human Breast Cancer) | 0 (Control) | 95 ± 5 | 0 |
| 10 | 60 ± 8 | 37 | |
| 50 | 25 ± 6 | 74 | |
| 100 | 10 ± 4 | 89 | |
| A549 (Human Lung Cancer) | 0 (Control) | 88 ± 7 | 0 |
| 10 | 55 ± 9 | 38 | |
| 50 | 20 ± 5 | 77 | |
| 100 | 8 ± 3 | 91 |
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Cell Line | This compound Concentration (µM) | Number of Migrated Cells (Mean ± SD) | Inhibition of Migration (%) |
| PC-3 (Human Prostate Cancer) | 0 (Control) | 350 ± 25 | 0 |
| 10 | 210 ± 18 | 40 | |
| 50 | 95 ± 12 | 73 | |
| 100 | 30 ± 8 | 91 | |
| U-87 MG (Human Glioblastoma) | 0 (Control) | 420 ± 30 | 0 |
| 10 | 250 ± 22 | 40 | |
| 50 | 110 ± 15 | 74 | |
| 100 | 45 ± 10 | 89 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.[4][5]
Materials:
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or a scratcher tool
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
Microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[4][6]
-
Creating the Wound: Once the cells have reached confluence, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.[6] Create a straight line across the center of the well.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[6]
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. It is recommended to use a low-serum medium to minimize cell proliferation, which can interfere with migration analysis.[5]
-
Imaging: Immediately after adding the treatment, capture the first image of the wound (T=0) using a phase-contrast microscope at 4x or 10x magnification.[6] Mark reference points on the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control group is nearly closed.[4][6]
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software like ImageJ.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
Wound Closure (%) = [(Initial Wound Area - Wound Area at T_x) / Initial Wound Area] * 100
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.[7][8][9]
Materials:
-
Transwell inserts (e.g., 8 µm pore size for a 24-well plate)
-
Cell culture plates (24-well)
-
Cell culture medium (with and without serum or chemoattractant)
-
PBS
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope with a camera
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluence. Prior to the assay, starve the cells in a serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding: Harvest the starved cells using trypsin, wash with PBS, and resuspend them in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Treatment: Add the desired concentrations of this compound to the cell suspension. Include a vehicle control (DMSO) and an untreated control.
-
Loading the Insert: Add the cell suspension containing the treatments to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell line's migration rate (typically 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[9]
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.
-
Stain the fixed cells with a staining solution (e.g., Crystal Violet for 15-20 minutes).[10]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random fields of view per insert.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Calculate the average number of migrated cells for each treatment group and compare it to the control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Rac1 signaling pathway in cell migration and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cell migration.
References
- 1. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cdc42 activity in the trailing edge is required for persistent directional migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZCL279 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL279 is a small molecule inhibitor targeting Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases. Cdc42 is a key regulator of various cellular processes, including cell cycle progression, cytoskeletal organization, and cell migration. Dysregulation of Cdc42 signaling is implicated in the progression and metastasis of several cancers. This compound and its analogs, such as AZA197 and ZCL367, have emerged as valuable tools for investigating the therapeutic potential of Cdc42 inhibition in preclinical cancer models. These compounds have been shown to impede cancer cell proliferation, migration, and tumor growth in vivo.[1] This document provides detailed application notes and protocols for the administration of this compound in xenograft mouse models based on available preclinical data for Cdc42 inhibitors.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the activity of Cdc42. Activated Cdc42-GTP binds to and activates downstream effector proteins, a key one being p21-activated kinase 1 (PAK1). PAK1, in turn, can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the MEK-ERK pathway, which promotes cell proliferation, survival, and migration. By inhibiting Cdc42, this compound is expected to disrupt this signaling axis, leading to reduced tumor growth and progression.
Quantitative Data from Preclinical Xenograft Studies
While specific in vivo data for this compound is limited in publicly available literature, studies on closely related Cdc42 inhibitors AZA197 and ZCL367 in xenograft models provide valuable insights into the potential efficacy of targeting this pathway.
| Compound | Cancer Type | Xenograft Model | Administration Route & Dosage | Treatment Duration | Outcome | Reference |
| AZA197 | Colon Cancer | SW620 cells in nude mice | Systemic (unspecified) | Daily for several weeks | Reduced tumor growth and significantly increased mouse survival. | [2] |
| ZCL367 | Lung Cancer | A549 cells in xenograft mouse model | Not specified | Not specified | Reduced tumorigenesis. | [1] |
Experimental Protocols
The following protocols are generalized based on standard xenograft procedures and data from studies on Cdc42 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Xenograft Mouse Model Establishment
Materials:
-
Cancer cell line of interest (e.g., breast, lung, prostate, colon)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take-rate)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL).
-
Anesthetize the mouse.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Preparation and Administration
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, polyethylene (B3416737) glycol)
-
Syringes and needles for administration
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle. For example, a stock solution can be made in DMSO and then diluted with saline or another aqueous buffer for injection. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common route for systemic administration of small molecules in mice. Oral gavage is another potential route, depending on the compound's oral bioavailability.
-
Dosage: Based on in vitro studies and data from analogous compounds, a starting dose range of 10-50 mg/kg could be explored.
-
Frequency: Daily or every-other-day administration is a common starting point for efficacy studies.
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule.
-
Assessment of Treatment Efficacy
Procedure:
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight:
-
Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., when control tumors reach a maximum ethical size, or after a predetermined treatment period), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting for target engagement).
-
References
- 1. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cdc42 Activation Following ZCL279 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL279 is a small molecule that has been investigated in the context of Rho GTPase signaling. While structurally related to the Cdc42 inhibitor ZCL278, studies have indicated that this compound does not inhibit Cdc42-mediated cellular processes such as filopodia formation. Instead, it has been observed to induce phenotypes suggestive of RhoA suppression. Therefore, when assessing the impact of this compound on Cdc42 activation, it is crucial to employ precise measurement techniques and consider potential effects on other Rho family GTPases to fully characterize its cellular activity.
This document provides detailed protocols for quantifying Cdc42 activation in response to this compound treatment using two common methods: the G-LISA® colorimetric assay and the classic pull-down assay. Expected outcomes and data interpretation are also discussed.
Cdc42 Signaling Pathway and the Postulated Role of this compound
Cdc42 is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, Cdc42 initiates downstream signaling cascades that regulate a variety of cellular processes, including cytoskeletal dynamics, cell polarity, and proliferation. The activation state of Cdc42 is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.
This compound was identified through in silico screening alongside the Cdc42 inhibitor ZCL278. However, functional assays have shown that this compound does not inhibit Cdc42-mediated microspike formation.[1][2] This suggests that this compound is not a direct inhibitor of Cdc42. The observation of cellular branching reminiscent of RhoA inhibition points towards a more complex mechanism of action, potentially involving off-target effects or a primary interaction with the RhoA signaling pathway.[1][2]
References
Application Notes and Protocols: ZCL279 for Filopodia Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filopodia are slender, actin-rich plasma membrane protrusions that function as sensory and exploratory organelles, playing a crucial role in cell migration, neuronal guidance, and tissue morphogenesis. The formation and dynamics of filopodia are tightly regulated by a complex signaling network, with the Rho GTPase Cdc42 being a key orchestrator. ZCL279 is a small molecule inhibitor that targets Cdc42, preventing its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) intersectin (ITSN). By inhibiting Cdc42 activation, this compound provides a powerful tool to dissect the role of this signaling pathway in filopodia formation and other cellular processes. These application notes provide a detailed protocol for utilizing this compound in a filopodia formation assay, along with data presentation guidelines and a schematic of the relevant signaling pathway.
Data Presentation
Quantitative analysis is critical for assessing the effect of this compound on filopodia formation. The following parameters should be measured and recorded. Data should be collected from a statistically significant number of cells for each condition.
Table 1: Effect of this compound on Filopodia Number and Length
| Treatment Group | Concentration (µM) | Average Number of Filopodia per Cell (± SEM) | Average Length of Filopodia (µm ± SEM) | Percentage of Cells with Filopodia (± SEM) |
| Vehicle Control (DMSO) | - | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control (e.g., Latrunculin A) | Conc. | Data | Data | Data |
SEM: Standard Error of the Mean
Table 2: Time-Course of this compound-Mediated Filopodia Retraction
| Treatment Group | Time Point (minutes) | Average Number of Filopodia per Cell (± SEM) | Average Length of Filopodia (µm ± SEM) |
| This compound (50 µM) | 0 | Data | Data |
| This compound (50 µM) | 5 | Data | Data |
| This compound (50 µM) | 10 | Data | Data |
| This compound (50 µM) | 15 | Data | Data |
| This compound (50 µM) | 30 | Data | Data |
Experimental Protocols
This protocol provides a general framework for assessing the effect of this compound on filopodia formation using immunofluorescence microscopy. Optimization of cell type, this compound concentration, and incubation time may be required.
Protocol 1: Immunofluorescence Staining for Filopodia Visualization
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs), fibroblasts, or neuronal cells)
-
Cell culture medium and supplements
-
This compound (and a suitable vehicle, e.g., DMSO)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that allows for individual cell visualization after attachment (e.g., 2 x 10^4 cells/well). Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Serum Starvation (Optional): To reduce baseline signaling activity, you may serum-starve the cells for 2-4 hours in a low-serum medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). A related compound, ZCL278, has been shown to cause rapid retraction of filopodia in cortical neurons within 4 minutes at a concentration of 50 µM[1]. Treat the cells with the this compound solutions or vehicle control (DMSO) for the desired time period (e.g., 15-60 minutes).
-
Fixation: After treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Dilute fluorescently-conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture high-resolution images of individual cells, ensuring to acquire images from multiple random fields for each experimental condition.
Protocol 2: Quantitative Analysis of Filopodia
Materials:
-
High-resolution fluorescence images from Protocol 1
-
Image analysis software (e.g., ImageJ/Fiji with the FiloQuant plugin)
Procedure:
-
Image Pre-processing (if necessary): Open the captured images in ImageJ/Fiji. If needed, perform background subtraction to enhance the signal-to-noise ratio.
-
Filopodia Measurement using FiloQuant:
-
Install and run the FiloQuant plugin.
-
Follow the plugin's instructions to automatically or semi-automatically detect and measure filopodia.
-
The plugin will typically outline the cell body and identify filopodia-like protrusions.
-
Export the data, which should include the number of filopodia per cell and the length of each filopodium.
-
-
Data Analysis:
-
For each experimental group, calculate the average number of filopodia per cell and the average length of filopodia.
-
Calculate the percentage of cells that exhibit filopodia.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound-treated groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: Cdc42 signaling pathway leading to filopodia formation and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound filopodia formation assay.
References
Troubleshooting & Optimization
solving ZCL279 solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the Rac1 inhibitor, ZCL279, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. Rac1 acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. By binding to a specific surface groove on Rac1, this compound blocks the interaction with its guanine (B1146940) nucleotide exchange factors (GEFs), such as Tiam1 and Trio. This inhibition prevents the exchange of GDP for GTP, thus keeping Rac1 in its inactive state and inhibiting downstream signaling pathways involved in cell proliferation, migration, and cytoskeletal organization.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: High concentrations of DMSO can be toxic to cells. It is best practice to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize any potential off-target effects.[3]
Q4: How should I store the this compound stock solution?
A4: Aliquot the concentrated stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture experiments.
Issue 1: Precipitation of this compound upon addition to culture media.
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
-
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds when a concentrated organic stock solution is rapidly diluted into an aqueous environment like cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium at or below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed precipitation of this compound in the incubator.
-
Question: My media containing this compound looked clear initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to changes in the media environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture medium at 37°C for extended periods. | Determine the stability of this compound in your specific culture medium (see Experimental Protocols section). If instability is confirmed, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. You can also test the stability of this compound in a simpler buffered solution (like PBS) to see if media components are the primary issue. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of this compound. | Monitor the pH of your culture medium. If significant changes are observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently. |
| Evaporation | Evaporation of water from the culture plates in the incubator can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with tight-fitting lids or seal the plates with gas-permeable tape. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Approximate Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | ≥ 49 mg/mL | ~125.5 mM |
| Ethanol | ≥ 20 mg/mL | ~51.2 mM |
Data is based on available product information. Actual solubility may vary depending on the specific lot and purity of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Sterilization: While DMSO is generally considered sterile, for critical applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Rac1 Activity Pull-Down Assay
This assay is used to measure the levels of active, GTP-bound Rac1 in cells.
-
Cell Seeding: Seed cells in a 10 cm dish and grow to 70-80% confluency.
-
Serum Starvation (Optional): For experiments involving stimulation, serum-starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours.
-
Treatment with this compound: Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 2-4 hours).
-
Stimulation (Optional): Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 5 minutes) to activate Rac1.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells on ice with a lysis buffer containing a GST-tagged p21-binding domain (PBD) of PAK1, which specifically binds to active Rac1-GTP.[4]
-
Clarification: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Pull-Down: Transfer the supernatant to a new tube containing glutathione-agarose beads. Incubate for 1 hour at 4°C with gentle rotation to allow the GST-PBD-Rac1-GTP complex to bind to the beads.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the levels of pulled-down Rac1-GTP by Western blotting using a Rac1-specific antibody. Also, run a sample of the total cell lysate to determine the total Rac1 levels.[4]
Protocol 3: Cell Viability Assay (MTT or Resazurin-based)
This protocol is to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a 37°C, 5% CO2 incubator.
-
Addition of Reagent: Add the MTT or resazurin (B115843) reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Measurement: For MTT assays, add a solubilization solution and read the absorbance. For resazurin assays, read the fluorescence.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for your cell line.[3][5]
Mandatory Visualizations
Caption: Rac1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
References
- 1. Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting inconsistent results with ZCL279
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ZCL279. The information is designed to help address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the activity of Rac1, a member of the Rho family of small GTPases. It functions by inhibiting the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1 and Trio. By preventing this interaction, this compound locks Rac1 in its inactive, GDP-bound state, thereby blocking downstream signaling pathways that control key cellular processes like cytoskeleton organization, cell migration, and proliferation.
Q2: How should I prepare and store this compound?
-
Preparation: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10-50 mM. Gently vortex to ensure it is fully dissolved. For cell culture experiments, dilute the DMSO stock solution into your culture medium to the final desired working concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the powdered compound at -20°C or -80°C, protected from light and moisture. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, the solid compound is stable for years, and stock solutions should be stable for several months.
Q3: What are the known downstream effects of Rac1 inhibition by this compound?
Inhibition of Rac1 by this compound disrupts several downstream signaling cascades. Key consequences include:
-
Cytoskeletal Reorganization: A reduction in the formation of lamellipodia and membrane ruffles, which are crucial for cell motility.
-
Cell Migration and Invasion: A decrease in the migratory and invasive capacity of cells, which can be measured using assays like the wound-healing or Transwell assay.
-
Cell Proliferation: Inhibition of cell growth and proliferation in various cancer cell lines.
-
PAK1 Activation: A reduction in the activation of p21-activated kinase 1 (PAK1), a primary downstream effector of Rac1.
Q4: Does this compound have known off-target effects?
While this compound is designed to be a specific inhibitor of the Rac1-GEF interaction, like many small molecule inhibitors, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of Rac1 inhibition. This can include:
-
Rescue Experiments: Using a constitutively active Rac1 mutant to see if it can overcome the inhibitory effects of this compound.
-
Orthogonal Inhibition: Using a different, structurally unrelated Rac1 inhibitor to confirm the phenotype.
-
Target Engagement Assays: Directly measuring the engagement of this compound with Rac1 in your cellular system.
-
Specificity Profiling: Testing the effect of this compound on the activity of closely related Rho GTPases like Cdc42 and RhoA.
Troubleshooting Inconsistent Results
Problem 1: High IC50 value or no observable effect on cell viability/migration.
This is a common issue when working with small molecule inhibitors. The workflow below can help diagnose the problem.
Problem 2: this compound works in biochemical assays but not in cell-based assays.
-
Cell Permeability: The compound may not be effectively entering the cells. Consider performing a cellular uptake assay if possible.
-
Efflux Pumps: The compound might be actively transported out of the cell by multidrug resistance transporters (e.g., P-glycoprotein). Co-treatment with an efflux pump inhibitor could help diagnose this issue.
-
High Intracellular GTP Levels: Rac1 binds to GTP with high affinity. The high concentration of GTP within a cell can outcompete the inhibitor, a factor not always replicated in biochemical assays.
-
Compound Stability in Media: The compound may be unstable in the cell culture medium over the course of the experiment. It is advisable to test the stability of this compound in your specific medium.[1][2]
Problem 3: Results are inconsistent between experiments.
-
Reagent Variability: Ensure consistency in cell passage number, serum batches, and this compound stock solution. Use freshly prepared dilutions for each experiment.
-
Cell Density: The confluency of cells at the time of treatment can significantly impact the outcome. Standardize seeding density and treatment time point.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including vehicle controls.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of Rac1 inhibitors can vary significantly depending on the cell line, assay type, and duration of the experiment. While a comprehensive database for this compound is not publicly available, the following table provides representative IC50 values for other Rac1-GEF interaction inhibitors in common cancer cell lines to serve as a reference. Users should empirically determine the IC50 for their specific system.
| Compound | Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (µM) |
| NSC23766 | PC-3 | Prostate Cancer | Proliferation | 72h | ~50-100 |
| ZINC69391 | MDA-MB-231 | Breast Cancer | Proliferation (MTT) | 72h | 48 |
| ZINC69391 | MCF7 | Breast Cancer | Proliferation (MTT) | 72h | 31 |
| EHop-016 | MDA-MB-231 | Breast Cancer | Proliferation | 72h | ~1 |
Table 1: Representative IC50 values for various Rac1 inhibitors. These values are for illustrative purposes and may not be directly comparable to this compound.
Signaling Pathway Diagram
This compound inhibits Rac1 by preventing its activation by Guanine Nucleotide Exchange Factors (GEFs). This keeps Rac1 in an inactive GDP-bound state, blocking downstream signaling to effectors like PAK and WAVE, which in turn regulate the actin cytoskeleton, cell migration, and proliferation.
Key Experimental Protocols
Transwell Cell Migration Assay
This assay measures the chemotactic capability of cells in response to a chemoattractant.
Materials:
-
Transwell inserts (typically 8 µm pore size for cancer cells)
-
24-well companion plates
-
Cell culture medium (serum-free for cell suspension, serum-containing for chemoattractant)
-
This compound and vehicle (DMSO)
-
Fixation and staining reagents (e.g., Methanol (B129727), Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-treat the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
-
Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory speed (e.g., 12-24 hours).
-
Staining and Quantification:
-
Remove the inserts from the wells. Use a cotton swab to gently remove non-migratory cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts gently in water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, the dye can be eluted and absorbance can be measured.
-
-
Analysis: Compare the number of migrated cells in this compound-treated wells to the vehicle control.
Western Blot for Downstream Target (p-PAK1)
This protocol verifies target engagement by assessing the phosphorylation status of a key downstream effector of Rac1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PAK1, anti-total-PAK1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time (e.g., 1-24 hours). A positive control stimulant like EGF may be needed to induce Rac1 activity.
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PAK1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for total PAK1 and a loading control (e.g., GAPDH) to normalize the results. Quantify the band intensities to determine the change in p-PAK1 levels upon this compound treatment.
References
Technical Support Center: Optimizing ZCL279 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZCL279, a putative Cdc42 GTPase inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is reported to be an inhibitor of Cdc42, a member of the Rho family of small GTPases. Cdc42 is a key regulator of various cellular processes, including cytoskeleton organization, cell polarity, and cell migration. The precise mechanism of this compound's inhibitory action is not as well-characterized as some of its analogs, such as ZCL278. While both compounds were identified through in silico screening targeting the Cdc42-Intersectin (ITSN) interaction, one study has shown that ZCL278, but not this compound, effectively inhibits Cdc42-mediated microspike formation.[1] This same study noted that this compound induced cellular processes that resemble the suppression of another Rho GTPase, RhoA, suggesting potential off-target effects or a different primary mechanism of action.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Due to the limited availability of specific IC50 values for this compound across different cell lines in published literature, a universal starting concentration cannot be definitively recommended. For its analog, ZCL278, concentrations around 50 μM have been used in cell-based assays with PC-3 and Swiss 3T3 cells.[1] However, it is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration. A starting range of 1 µM to 100 µM is a reasonable approach for an initial dose-response curve.
Q3: How can I assess the inhibitory effect of this compound on Cdc42 activity?
The inhibition of Cdc42 activity can be assessed through several methods:
-
G-LISA™ Activation Assay: This ELISA-based method provides a quantitative measurement of active, GTP-bound Cdc42 from cell or tissue lysates.
-
Western Blot for Downstream Effectors: The activity of Cdc42 can be indirectly measured by examining the phosphorylation status of its downstream effectors, such as p21-activated kinase (PAK). A decrease in the phosphorylation of PAK1/2 would suggest inhibition of Cdc42 activity.
-
Phenotypic Assays: Cdc42 is involved in the formation of filopodia. A reduction in filopodia formation, which can be visualized using fluorescently labeled phalloidin (B8060827) to stain F-actin, can indicate Cdc42 inhibition. However, be mindful that this compound was reported to be ineffective in inhibiting microspike formation.[1]
Q4: Are there alternative inhibitors for Cdc42?
Yes, several other small molecule inhibitors targeting Cdc42 have been identified. These include:
-
ZCL278: A selective Cdc42 modulator that directly binds to Cdc42 and inhibits its functions.[1][2]
-
ML141 (CID-2950007): A potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[3][4]
-
CASIN: A Cdc42 activity-specific inhibitor that has been shown to prevent platelet activation and thrombosis.
-
ZCL367: Reported as a bona fide Cdc42 inhibitor with increased potency and selectivity compared to ZCL278.[5]
It is advisable to consult the literature to select the most appropriate inhibitor for your specific experimental needs and to be aware of their respective potencies and potential off-target effects.
Data Presentation: Comparative Inhibitor Data
As specific IC50 values for this compound are not widely available, the following table summarizes quantitative data for other relevant Cdc42 inhibitors to provide a comparative context for your experiments.
| Inhibitor | Target(s) | Reported Potency | Cell Lines/System | Reference(s) |
| ZCL278 | Cdc42 | Kd of 11.4 μM | PC-3, Swiss 3T3 | [2] |
| ML141 | Cdc42 | IC50 ~ 2 µM | In vitro assays | [4] |
| ZCL367 | Cdc42, Rac1, RhoA | IC50 = 0.098 µM (Cdc42), 0.19 µM (Rac1), 29.7 µM (RhoA) | A549, PC3 | [6] |
| Ehop-016 | Rac1, Cdc42 | Inhibits Cdc42 at 10 µM | [6] | |
| MBQ-167 | Rac1, Cdc42 | IC50 = 78 nM (Cdc42), 103 nM (Rac1) | Breast cancer cells | [7] |
| AZA197 | Cdc42 | IC50 of 1-10 µM | Colon cancer cells | [7] |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the cytotoxic effects of this compound and identify a suitable concentration range for your experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the this compound dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Assessing Cdc42 Inhibition by Western Blotting for Phospho-PAK1/2
This protocol outlines the steps to measure the phosphorylation of PAK1/2, a downstream effector of Cdc42, as an indicator of Cdc42 activity.
Materials:
-
Cells treated with this compound and appropriate controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-PAK1/2, anti-total-PAK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-PAK1/2 and anti-loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PAK1/2 signal to the total PAK1/2 and the loading control. A decrease in the phospho-PAK1/2 to total PAK1/2 ratio in this compound-treated cells compared to the control indicates inhibition of the Cdc42 pathway.
Mandatory Visualizations
Caption: A diagram of the putative this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting guide for this compound experiments.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing ZCL279 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of ZCL279 in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to off-target effects?
A1: this compound is a small molecule modulator of the Rho GTPase, Cell division control protein 42 homolog (Cdc42). It functions by inhibiting the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), Intersectin (ITSN). A critical characteristic of this compound is its dose-dependent dual effect. At lower concentrations (typically below 10 µM), it can paradoxically lead to the activation of Cdc42, while at higher concentrations (above 10 µM), it acts as an inhibitor.[1][2] This biphasic activity is a primary consideration for off-target effects, as unintended activation or inhibition can occur if the concentration is not carefully controlled.
Q2: I am observing unexpected phenotypes in my this compound-treated cells that are inconsistent with Cdc42 inhibition. What could be the cause?
A2: This is a common issue and can stem from several factors:
-
Incorrect this compound Concentration: You may be using a concentration in the lower range (<10 µM) which is causing activation of Cdc42 rather than inhibition. It is crucial to perform a thorough dose-response analysis to determine the optimal inhibitory concentration for your specific cell type and experimental endpoint.[1][2]
-
Off-Target Effects on Other Rho GTPases: While this compound is designed to be a Cdc42 inhibitor, it may have some activity against other closely related Rho GTPases like Rac1 and RhoA, especially at higher concentrations. These off-target interactions can lead to complex and unexpected cellular responses.
-
Cellular Context: The cellular signaling network is highly interconnected. The observed phenotype might be a secondary effect resulting from the crosstalk between the Cdc42 pathway and other signaling cascades.
Q3: How can I confirm that the observed effects in my experiment are specifically due to the inhibition of Cdc42 by this compound?
A3: To ensure the specificity of your results, it is essential to perform validation experiments. Here are some recommended approaches:
-
Rescue Experiments: Overexpression of Cdc42 in your cells prior to this compound treatment can help determine if the observed phenotype can be reversed. If the phenotype is indeed due to Cdc42 inhibition, increasing the levels of the target protein should rescue the effect.
-
Orthogonal Approaches: Use an alternative method to inhibit Cdc42 function, such as siRNA or shRNA-mediated knockdown. If the phenotype observed with this compound treatment is consistent with that of Cdc42 knockdown, it provides strong evidence for on-target activity.
-
Use of a Structurally Unrelated Inhibitor: Employing another known Cdc42 inhibitor with a different chemical scaffold can help to confirm that the observed phenotype is not due to the specific chemical properties of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Differences in cell density or passage number. 3. Inconsistent incubation times. | 1. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 2. Maintain consistent cell culture conditions, including seeding density and passage number. 3. Ensure precise and consistent timing of this compound treatment. |
| High cellular toxicity | 1. this compound concentration is too high. 2. Prolonged exposure to the compound. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to identify the optimal non-toxic inhibitory concentration. 2. Conduct a time-course experiment to determine the shortest effective incubation time. 3. Ensure the final solvent concentration is minimal and consistent across all conditions, including vehicle controls. |
| Lack of a clear inhibitory effect | 1. this compound concentration is in the activating range (<10 µM). 2. The chosen experimental readout is not sensitive to Cdc42 inhibition. 3. Compound instability. | 1. Increase the this compound concentration to the inhibitory range (>10 µM) based on a dose-response analysis. 2. Use a well-established downstream readout of Cdc42 activity (e.g., filopodia formation, PAK activation). 3. Store this compound stock solutions properly and prepare fresh dilutions for each experiment. |
Quantitative Data
Precise binding affinity (Kd) and IC50 values for this compound against Cdc42 and other Rho GTPases are not extensively reported in publicly available literature. However, the following table provides key information on its concentration-dependent effects and data for a structurally similar compound, ZCL278, for reference.
| Compound | Target | Parameter | Value | Notes |
| This compound | Cdc42 | Effect | Activation | At concentrations < 10 µM.[1][2] |
| Effect | Inhibition | At concentrations > 10 µM.[1][2] | ||
| ZCL278 | Cdc42 | Kd | 6.4 µM | A similar Cdc42 inhibitor, providing a reference for binding affinity.[3] |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration range of this compound that effectively inhibits Cdc42 activity without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Preparation: Prepare a series of this compound dilutions in culture medium, typically ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the culture medium with the prepared this compound dilutions and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess Cdc42 activity using a specific downstream assay (e.g., quantification of filopodia formation, PAK phosphorylation) and cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the dose-response curves for both Cdc42 inhibition and cell viability to determine the optimal inhibitory concentration with minimal toxicity.
Washout Experiment to Assess Reversibility
Objective: To determine if the effects of this compound are reversible upon its removal.
Methodology:
-
Treatment: Treat cells with the optimal inhibitory concentration of this compound for a defined period.
-
Washout: Remove the this compound-containing medium and wash the cells several times with fresh, pre-warmed medium to ensure complete removal of the compound.
-
Recovery: Incubate the cells in fresh medium for various time points (e.g., 1, 6, 24 hours).
-
Analysis: At each time point, assess the recovery of Cdc42 activity to determine the reversibility of this compound's effects.
Visualizations
Caption: this compound inhibits the interaction between Cdc42 and its GEF, Intersectin.
Caption: A phased experimental approach to validate this compound on-target effects.
Caption: The dual-action effect of this compound on Cdc42 is concentration-dependent.
References
Technical Support Center: Optimizing Cdc42 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of Cdc42, with a particular focus on addressing challenges related to selectivity. While the inquiry specifically mentions ZCL279, current scientific literature indicates that ZCL278 and its derivatives are more selective and potent inhibitors of Cdc42. This guide will therefore address the limitations of this compound and provide detailed information on the more effective compound, ZCL278, and its analogs.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit Cdc42, but are observing unexpected morphological changes in our cells. What could be the cause?
A1: While this compound was identified in initial screens, further studies have shown it to be less effective and selective for Cdc42. Research indicates that this compound fails to inhibit Cdc42-mediated microspike formation and may induce cellular processes that resemble the effects of RhoA suppression, suggesting potential off-target activity.[1][2] For more specific Cdc42 inhibition, we recommend using ZCL278 or its more potent analog, ZCL367.
Q2: What is the mechanism of action for ZCL278?
A2: ZCL278 is a selective small molecule modulator that directly binds to Cdc42.[1][2] It was identified through high-throughput in silico screening to fit into a surface groove on Cdc42 that is critical for the binding of its specific guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).[1][3][4] By occupying this site, ZCL278 inhibits the Cdc42-ITSN interaction, thereby preventing the exchange of GDP for GTP and keeping Cdc42 in its inactive state.
Q3: How selective is ZCL278 for Cdc42 over other Rho GTPases like Rac1 and RhoA?
A3: ZCL278 has demonstrated selectivity for Cdc42. Studies have shown that it does not suppress Rac1-mediated lamellipodia formation or induce RhoA inhibition-mediated branching of cellular processes.[1] In contrast to the Rac1-specific inhibitor NSC23766, ZCL278 effectively reduces the perinuclear accumulation of active Cdc42.[1][3] However, it is important to note that some reports suggest potential indirect off-target effects on Rac1 activation under certain experimental conditions.[5]
Q4: Are there more potent or selective alternatives to ZCL278?
A4: Yes, a derivative of ZCL278, named ZCL367, has been developed and shows increased potency and selectivity for Cdc42. In comparative assays, ZCL367 exhibited a significantly lower IC50 value for Cdc42 inhibition compared to Rac1 and RhoA.[4]
Q5: Can ZCL278 act as an agonist?
A5: Interestingly, under certain in vitro conditions, specifically in the absence of a GEF, ZCL278 has been observed to promote the binding of GTP to Cdc42, suggesting it can act as a partial agonist.[6][7] This highlights the importance of the experimental context when interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell morphology (e.g., branching, stress fibers) after this compound treatment. | This compound has known off-target effects and may be impacting other Rho GTPases like RhoA.[1] | Switch to a more selective Cdc42 inhibitor such as ZCL278 or ZCL367. |
| Inconsistent inhibition of Cdc42 activity with ZCL278. | ZCL278 can act as a partial agonist in the absence of GEFs.[6][7] The local concentration of GTP/GDP can also influence its effectiveness.[1] | Ensure your experimental system contains relevant GEFs. Consider optimizing ZCL278 concentration and treatment time. |
| Difficulty confirming Cdc42-specific inhibition. | The cellular functions of Rho family GTPases are highly interconnected. | Use multiple, distinct assays to confirm Cdc42-specific effects. For example, combine morphological analysis (filopodia/microspike formation) with biochemical assays (G-LISA, PAK-PBD pulldown). Include negative controls like the Rac1 inhibitor NSC23766.[1] |
| Observed inhibition of Rac1 activity with a Cdc42 inhibitor. | While direct inhibition of Rac1 by ZCL278 is not observed in biochemical assays, indirect effects on intracellular pathways that regulate Rac1 activation have been reported.[5] | Carefully interpret Rac1 activity data. Consider it a potential off-target effect and investigate the specific signaling pathways that might be involved. |
Quantitative Data Summary
Table 1: Inhibitor Potency (IC50) Against Rho GTPases
| Compound | Cdc42 IC50 (µM) | Rac1 IC50 (µM) | RhoA IC50 (µM) | Reference |
| ML141 (CID-2950007) | ~2.0 - 5.4 | >100 | Not Reported | [5] |
| ZCL278 | ~7.5 | Ineffective | Ineffective | [6] |
| ZCL367 | 0.098 | 0.19 | 29.7 | [4][6] |
| Ehop-016 | 10 | 1.1 | Not Reported | [4] |
| MBQ-167 | 0.078 | 0.103 | Not Reported | [4] |
Key Experimental Protocols
1. G-LISA Assay for Active Cdc42 Quantification
This ELISA-based assay provides a quantitative measurement of GTP-bound (active) Cdc42 in cell lysates.
-
Materials: G-LISA Cdc42 Activation Assay Kit (e.g., from Cytoskeleton, Inc.), cell lysates.
-
Methodology:
-
Prepare cell lysates according to the kit manufacturer's protocol.
-
Add an equal volume of lysate to the wells of the Cdc42-GTP-binding plate.
-
Incubate and wash the wells as per the manufacturer's instructions.
-
Add the anti-Cdc42 antibody and incubate.
-
Add the secondary antibody and detection reagent.
-
Measure the absorbance at 490 nm. The signal is proportional to the amount of active Cdc42 in the sample.
-
2. PAK-PBD Pulldown Assay for Active Cdc42
This assay utilizes the p21-binding domain (PBD) of p21-activated kinase (PAK), which specifically binds to the GTP-bound form of Cdc42 and Rac1.
-
Materials: PAK-PBD agarose (B213101) beads, cell lysates, anti-Cdc42 antibody.
-
Methodology:
-
Incubate cell lysates with PAK-PBD agarose beads to pull down active Cdc42.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using an anti-Cdc42 antibody to detect the amount of active Cdc42.
-
3. Microspike/Filopodia Formation Assay
This cell-based morphological assay assesses Cdc42 activity, as Cdc42 is a key regulator of filopodia and microspike formation.
-
Materials: Swiss 3T3 fibroblasts, serum-free media, Cdc42 activator (optional), ZCL278 or other inhibitors, phalloidin (B8060827) for F-actin staining, fluorescence microscope.
-
Methodology:
-
Serum-starve Swiss 3T3 cells to reduce basal Rho GTPase activity.
-
Treat the cells with the inhibitor (e.g., 50 µM ZCL278) for a specified time (e.g., 1 hour).
-
(Optional) Stimulate with a Cdc42 activator for a short period (e.g., 2 minutes).
-
Fix and permeabilize the cells.
-
Stain for F-actin using fluorescently labeled phalloidin.
-
Visualize the cells using a fluorescence microscope and assess the presence or absence of microspikes at the cell periphery.
-
Signaling and Experimental Workflow Diagrams
Caption: Cdc42 activation cycle and the inhibitory action of ZCL278.
Caption: Workflow for assessing Cdc42-specific functions using inhibitors.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cdc42 Inhibitors: ZCL278 Versus NSC23766
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZCL278 and NSC23766, two small molecule inhibitors used in the study of Rho GTPase signaling. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed protocols for key comparative assays.
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of cellular processes such as cell polarity, migration, and proliferation. Given its role in various pathological conditions, including cancer, the development of specific Cdc42 inhibitors is of significant interest. This guide focuses on a comparative analysis of ZCL278, a selective Cdc42 inhibitor, and NSC23766, a well-known Rac1 inhibitor that is often used as a negative control in Cdc42 studies. While the user's query mentioned ZCL279, the available scientific literature provides a direct and detailed comparison of ZCL278 with NSC23766. ZCL278 was identified as a more potent inhibitor of Cdc42-mediated processes compared to this compound in initial screenings[1].
Mechanism of Action
ZCL278 was identified through in silico screening as a small molecule that specifically targets the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN)[2][3][4]. By binding to a surface groove on Cdc42, ZCL278 prevents the binding of ITSN, thereby inhibiting the exchange of GDP for GTP and maintaining Cdc42 in its inactive state[2][5].
NSC23766, on the other hand, was designed to inhibit the activation of Rac1, another member of the Rho GTPase family. It specifically interferes with the interaction between Rac1 and its GEFs, Trio and Tiam1, with a reported IC50 of approximately 50 μM in a cell-free assay[6]. It is often highlighted that NSC23766 does not significantly affect the activation of Cdc42 or RhoA at similar concentrations, making it a valuable tool for distinguishing between Rac1- and Cdc42-mediated signaling pathways[6].
Quantitative Performance Data
The following table summarizes the quantitative data on the inhibitory effects of ZCL278 and NSC23766 on Cdc42 activity, as determined by a G-LISA™ activation assay. This assay measures the levels of active, GTP-bound Cdc42 in cell lysates.
| Inhibitor | Target | Concentration | Effect on GTP-Cdc42 Levels | Reference |
| ZCL278 | Cdc42-ITSN Interaction | 50 µM | ~80% decrease | [1] |
| NSC23766 | Rac1-GEF Interaction | 10 µM | No significant effect | [1] |
Experimental Data and Observations
Direct comparative studies have demonstrated the specificity of ZCL278 for Cdc42-mediated cellular processes. In Swiss 3T3 fibroblasts, treatment with 50 µM ZCL278 abolished the formation of microspikes, which are actin-rich finger-like protrusions regulated by Cdc42. In contrast, NSC23766 did not inhibit microspike formation, underscoring its lack of activity against Cdc42[1][2].
Furthermore, ZCL278 was shown to disrupt the perinuclear localization of active Cdc42, a key aspect of its function in Golgi organization. Treatment with ZCL278 led to a dispersed distribution of active Cdc42, while NSC23766 had no such effect[1][2]. These findings highlight the distinct cellular effects of the two inhibitors, consistent with their different molecular targets.
Experimental Protocols
Detailed methodologies for key experiments used to compare ZCL278 and NSC23766 are provided below.
G-LISA™ Cdc42 Activation Assay
This protocol is for a colorimetric G-LISA™ assay to quantify active, GTP-bound Cdc42.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains plates pre-coated with Cdc42-binding protein, lysis buffer, binding buffer, antigen presenting buffer, primary antibody, secondary antibody, and detection reagents)
-
Cell lysates from control and inhibitor-treated cells
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Lysis: Culture cells to the desired confluency and treat with ZCL278 (e.g., 50 µM), NSC23766 (e.g., 10 µM), or vehicle control for the desired time. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Protocol:
-
Add 50 µl of lysis buffer to each well of the G-LISA™ plate.
-
Add an equal volume of cell lysate (containing a standardized amount of protein) to the wells.
-
Incubate at 4°C for 30 minutes.
-
Wash the wells three times with the provided wash buffer.
-
Add 50 µl of the primary antibody to each well and incubate at room temperature for 45 minutes.
-
Wash the wells three times.
-
Add 50 µl of the secondary antibody to each well and incubate at room temperature for 45 minutes.
-
Wash the wells three times.
-
Add 50 µl of the HRP detection reagent to each well and incubate at room temperature for 15-30 minutes.
-
Add 50 µl of HRP stop buffer.
-
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The signal is proportional to the amount of active Cdc42 in the sample.
Wound Healing (Scratch) Assay
This assay assesses the effect of inhibitors on collective cell migration.
Materials:
-
6-well plates
-
Sterile p200 pipette tips
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.
-
Creating the Wound: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer[7].
-
Inhibitor Treatment: Wash the wells with PBS to remove detached cells. Add fresh culture medium containing ZCL278, NSC23766, or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.
Filopodia Formation Assay (Phalloidin Staining)
This method visualizes Cdc42-dependent filopodia formation by staining for F-actin.
Materials:
-
Cells cultured on glass coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with inhibitors or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature[8][9].
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes[8][9].
-
Staining: Wash the cells with PBS. Incubate with a solution of fluorescently-labeled phalloidin in PBS for 20-30 minutes at room temperature, protected from light[8][9].
-
Mounting: Wash the cells with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the number and length of filopodia per cell.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize the Cdc42 signaling pathway and a comparative experimental workflow.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZCL278 is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 5. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Phalloidin staining protocol | Abcam [abcam.com]
- 9. comparativephys.ca [comparativephys.ca]
Validating ZCL278's Inhibition of the Cdc42-ITSN Interaction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZCL278's performance in inhibiting the Cdc42-Intersectin (ITSN) interaction, supported by experimental data and protocols.
This guide addresses the common inquiry into ZCL279's role and clarifies that ZCL278 is the active compound targeting the Cdc42-ITSN interaction, while this compound serves as a negative control in related experiments.[1] We delve into the experimental validation of ZCL278, comparing it with other known Cdc42 inhibitors and providing detailed methodologies for key validation assays.
Performance Comparison of Cdc42 Inhibitors
ZCL278 was identified through high-throughput in silico screening as a small molecule that binds to the surface groove of Cdc42, a region critical for its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) Intersectin (ITSN).[2] This binding competitively inhibits the Cdc42-ITSN interaction, thereby preventing Cdc42 activation. While this compound was also identified in these screens, it does not exhibit the same inhibitory effects on Cdc42-mediated cellular processes, such as microspike formation, and is therefore used as a negative control.[1]
A more potent analog, ZCL367, has been developed and shows greater selectivity for Cdc42 over other Rho GTPases like RhoA and Rac1. The table below summarizes the available quantitative data for these compounds.
| Compound | Target Interaction | Method | Reported Affinity/Potency | Reference |
| ZCL278 | Cdc42-ITSN | Fluorescence Titration & Surface Plasmon Resonance | Kd in the low µM range | [3] |
| ZCL367 | Cdc42 | Biochemical Assay | IC50 = 0.098 µM | [4] |
| ZCL367 | Rac1 | Biochemical Assay | IC50 = 0.19 µM | [4] |
| ZCL367 | RhoA | Biochemical Assay | IC50 = 29.7 µM | [4] |
| CASIN | Cdc42-ITSN | Biochemical Assay | Affinity of ~300 nM for Cdc42-GDP | [4] |
| This compound | Cdc42-ITSN | Cellular Assay (Microspike Formation) | Inactive (used as negative control) | [1] |
Experimental Validation Protocols
The following are detailed protocols for key experiments used to validate the inhibition of the Cdc42-ITSN interaction by small molecules like ZCL278.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay (G-LISA)
This assay quantitatively measures the active, GTP-bound form of Cdc42 in cell lysates, providing an indication of GEF activity.
Principle: A 96-well plate is coated with a Cdc42-GTP binding protein. Cell lysates are added, and the active Cdc42 binds to the plate. The bound active Cdc42 is then detected using a specific primary antibody and a secondary antibody conjugated to a detection reagent.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the inhibitor (e.g., ZCL278) or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer provided with a commercial G-LISA kit (e.g., from Cytoskeleton, Inc. or Creative BioMart).[5][6] The buffer typically contains detergents and protease inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
G-LISA Procedure:
-
Add equal amounts of protein lysate to the wells of the Cdc42 G-LISA plate.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the Cdc42-specific primary antibody and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add the secondary antibody and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add the detection reagent and measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all samples.
-
Compare the absorbance values of the inhibitor-treated samples to the control samples to determine the percentage of inhibition.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the protein-protein interaction between Cdc42 and ITSN in a cellular context.
Principle: An antibody against a "bait" protein (e.g., Cdc42) is used to pull down the bait and any interacting "prey" proteins (e.g., ITSN) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-precipitated prey protein in inhibitor-treated cells indicates a disruption of the interaction.
Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-Cdc42) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the prey protein (e.g., anti-ITSN).
-
A reduced band intensity for ITSN in the ZCL278-treated sample compared to the control indicates inhibition of the Cdc42-ITSN interaction.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the Cdc42 signaling pathway and the experimental workflow for validating inhibitors.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 4. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc42 G-LISA Activation Assay Kit (Colorimetric) II - Creative BioMart [creativebiomart.net]
- 6. shop.bio-connect.nl [shop.bio-connect.nl]
Comparative Efficacy of ZCL279 and ZCL367 in Targeting Cdc42 Signaling
A detailed analysis for researchers and drug development professionals on the performance of two prominent Cdc42 inhibitors, ZCL279 and ZCL367. This guide provides a comprehensive comparison of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction
Cell division cycle 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal organization, cell cycle progression, and cell migration. Its dysregulation is implicated in the pathology of various diseases, notably cancer, making it a compelling target for therapeutic intervention. Small molecule inhibitors targeting Cdc42 offer a promising avenue for research and drug development. This guide presents a comparative analysis of two such molecules, this compound and ZCL367, both of which target the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).
Mechanism of Action
Both this compound and ZCL367 are designed to disrupt the protein-protein interaction between Cdc42 and ITSN, thereby preventing the exchange of GDP for GTP and maintaining Cdc42 in its inactive state. However, their specific activities exhibit notable differences.
ZCL367 is characterized as a potent and selective inhibitor of Cdc42. By binding to a surface groove on Cdc42 that is critical for ITSN binding, ZCL367 effectively blocks the activation of Cdc42. This leads to the inhibition of downstream signaling pathways that control actin dynamics and cell motility.[1]
This compound , on the other hand, is described as a small molecule modulator with a more complex activity profile. At lower concentrations (less than 10 µM), it has been observed to activate Cdc42, while at higher concentrations, it acts as an inhibitor. This dual activity suggests a concentration-dependent mechanism of action that warrants careful consideration in experimental design.
Efficacy Comparison
Direct comparative studies have been conducted to evaluate the efficacy of this compound and ZCL367 in cancer cell lines. The data reveals significant differences in their anti-proliferative and cell cycle inhibitory effects.
Quantitative Data Summary
| Compound | Target | IC50 (Cdc42) | IC50 (Rac1) | IC50 (RhoA) | Reference |
| ZCL367 | Cdc42-ITSN Interaction | 0.098 µM | 0.19 µM | 29.7 µM | [1] |
| Cell Line | Treatment (Concentration) | Proliferation Inhibition (%) | G1 Cell Cycle Arrest (%) | Reference |
| A549 (Lung Cancer) | ZCL367 (50 µM) | Significant | Significant | |
| This compound (50 µM) | Not as effective as ZCL367 | Not as effective as ZCL367 | ||
| PC3 (Prostate Cancer) | ZCL367 (20 µM) | Significant | Significant | |
| This compound (20 µM) | Less effective than ZCL367 | Less effective than ZCL367 | ||
| DU145 (Prostate Cancer) | ZCL367 (20 µM) | Significant | Significant | |
| This compound (20 µM) | Less effective than ZCL367 | Less effective than ZCL367 |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of Cdc42 activation and inhibition by this compound and ZCL367.
Caption: General experimental workflow for comparing the efficacy of this compound and ZCL367.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human lung carcinoma (A549) and prostate cancer (PC3, DU145) cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
-
Inhibitors: this compound and ZCL367 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which were stored at -20°C. The final concentration of DMSO in the cell culture medium did not exceed 0.1%.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Inhibitor Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound or ZCL367. Control wells received medium with 0.1% DMSO.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition was calculated relative to the DMSO-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with this compound or ZCL367 at the indicated concentrations for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet was resuspended in 70% ethanol (B145695) and fixed overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using appropriate software.
Conclusion
The comparative analysis of this compound and ZCL367 reveals that while both molecules target the Cdc42-ITSN interaction, ZCL367 demonstrates superior and more consistent inhibitory efficacy against cancer cell proliferation and cell cycle progression. The dual activity of this compound necessitates careful dose-response studies to delineate its inhibitory versus activatory effects. The provided experimental protocols offer a standardized framework for researchers to further investigate the therapeutic potential of these and other Cdc42 inhibitors. This guide serves as a valuable resource for scientists and drug development professionals engaged in the exploration of novel cancer therapeutics targeting the Cdc42 signaling pathway.
References
Confirming the On-Target Effects of ZCL279 and its Analogs in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of ZCL279 and its more active analog, ZCL278, in the context of targeting the Rho GTPase Cdc42. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other known Rho-family GTPase inhibitors.
Introduction to this compound and ZCL278
This compound and ZCL278 are small molecules identified through in silico screening designed to inhibit the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).[1][2][3] Cdc42 is a critical regulator of cell polarity, actin cytoskeleton dynamics, and cell migration. Its hyperactivity is implicated in various diseases, including cancer. While the initial aim was to identify potent Cdc42 inhibitors, experimental evidence has revealed significant differences in the activity of these two closely related compounds. This guide will clarify these differences and provide a framework for experimentally confirming their on-target effects.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the reported inhibitory concentrations (IC50) of ZCL278 and a more potent analog, ZCL367, against key Rho-family GTPases. It is important to note that one study found this compound to be ineffective at inhibiting Cdc42-mediated microspike formation, a key cellular phenotype.[4]
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| ZCL278 | Cdc42 | 7.5 | Ineffective against Rac1 and RhoA. Can act as a Cdc42 agonist in the absence of GEF. | [5] |
| ZCL367 | Cdc42 | 0.098 | More potent for Cdc42 than Rac1 and RhoA. | [5] |
| Rac1 | 0.19 | [5] | ||
| RhoA | 29.7 | [5] | ||
| NSC23766 | Rac1 | ~50 | Selective Rac1 inhibitor, often used as a negative control for Cdc42 studies. | [3][6] |
| Rhosin | RhoA | ~0.4 (Kd) | Selective for RhoA subfamily; does not interact with Cdc42 or Rac1. |
Mandatory Visualizations
Signaling Pathway of Cdc42 Inhibition
References
- 1. ZCL278 is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 2. Targeting Cdc42 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. pnas.org [pnas.org]
A Comparative Guide to ZCL279 and Rac1 Inhibitors for Cell Motility Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZCL279, a known Cdc42 inhibitor, and established Rac1 inhibitors for the study of cell motility. Understanding the specific roles of Rho GTPases like Cdc42 and Rac1 in cell migration is crucial for research in cancer biology, immunology, and developmental biology. This document outlines the mechanisms of action, specificity, and potential off-target effects of these small molecule inhibitors, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Introduction to Rho GTPases in Cell Motility
Cell migration is a fundamental process orchestrated by a complex interplay of signaling molecules that regulate the dynamic remodeling of the actin cytoskeleton. Among the key regulators are the Rho family of small GTPases, with Rac1 and Cdc42 playing pivotal roles.
-
Rac1 (Ras-related C3 botulinum toxin substrate 1) is primarily associated with the formation of lamellipodia, broad, sheet-like protrusions at the leading edge of a migrating cell, which are essential for driving cell movement.[1]
-
Cdc42 (Cell division control protein 42 homolog) is classically linked to the formation of filopodia, thin, finger-like projections that act as sensory structures, probing the extracellular environment.
Given their distinct yet sometimes overlapping functions, specific inhibition of these GTPases is a powerful tool to dissect their individual contributions to cell motility. This guide focuses on comparing this compound, a small molecule targeting the Cdc42-GEF interaction, with well-established Rac1 inhibitors, NSC23766 and EHT 1864.
Mechanism of Action and Specificity of Inhibitors
The efficacy and utility of a small molecule inhibitor in research are defined by its mechanism of action and specificity for its intended target.
This compound: A Cdc42-Specific Inhibitor
This compound was identified through in silico screening to disrupt the interaction between Cdc42 and its specific guanine (B1146940) nucleotide exchange factor (GEF), intersectin. By preventing this interaction, this compound inhibits the exchange of GDP for GTP on Cdc42, thereby keeping it in an inactive state. While primarily targeting Cdc42, it is important to note that at higher concentrations, this compound may also affect Rac1-mediated processes. The off-target profile of this compound is not extensively characterized in the literature.
Rac1 Inhibitors: NSC23766 and EHT 1864
NSC23766 is a well-characterized Rac1 inhibitor that specifically blocks the interaction between Rac1 and its GEFs, Tiam1 and Trio.[1][2] This prevents Rac1 activation without significantly affecting the activation of Cdc42 or RhoA.[1][2] However, some studies suggest potential off-target effects on CXCR4 at higher concentrations.[3]
EHT 1864 is another potent Rac1 inhibitor with a distinct mechanism. It binds directly to Rac1 and promotes the dissociation of bound nucleotides (GDP/GTP), locking Rac1 in an inactive conformation that is unable to interact with its downstream effectors.[4] It shows high affinity for Rac1, Rac1b, Rac2, and Rac3 isoforms.[4]
Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative parameters for this compound and the selected Rac1 inhibitors. It is important to note that these values are often cell-type and assay-dependent, and direct head-to-head comparative studies are limited.
| Inhibitor | Primary Target | Mechanism of Action | IC50 / Kd for Primary Target | Reported Effect on Cell Motility |
| This compound | Cdc42 | Inhibits Cdc42-GEF (Intersectin) interaction | IC50: ~1-10 µM (Cdc42 activation)[1] | Suppresses Cdc42-mediated migration and invasion.[1] |
| NSC23766 | Rac1 | Inhibits Rac1-GEF (Tiam1/Trio) interaction | IC50: ~50 µM (Rac1-GEF interaction)[1][2] | Inhibits Rac1-dependent cell migration and invasion.[5] |
| EHT 1864 | Rac1 | Binds to Rac1, promotes nucleotide dissociation | Kd: 40 nM (for Rac1)[4][6] | Reduces Rac1-mediated cell migration.[7] |
Note: The IC50 and Kd values are sourced from various publications and may not be directly comparable due to different experimental conditions. The effect on cell motility is a qualitative summary, and the effective concentration for inhibiting migration can vary significantly between cell types.
Signaling Pathways and Inhibition Points
The following diagram illustrates the simplified signaling pathways of Rac1 and Cdc42 in regulating the actin cytoskeleton and highlights the points of intervention for this compound, NSC23766, and EHT 1864.
Figure 1: Simplified signaling pathways of Rac1 and Cdc42 in cell motility and points of inhibitor action.
Experimental Protocols for Cell Motility Assays
The following are detailed protocols for two common in vitro assays used to study cell motility.
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
Figure 2: Workflow for a typical wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
Inhibitor Treatment: Add fresh culture medium containing the desired concentration of the inhibitor (this compound, NSC23766, or EHT 1864) or vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at time zero (t=0) using a microscope with a camera. Mark the position of the images for consistent re-imaging.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Final Imaging: At a predetermined time point (e.g., 24 or 48 hours), acquire images of the same fields as at t=0.
-
Data Analysis: Measure the area of the scratch at t=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Transwell Migration (Boyden Chamber) Assay
This assay is used to assess the chemotactic migration of individual cells.
Figure 3: Workflow for a typical Transwell migration assay.
Detailed Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
Chemoattractant: In the lower chamber of a Transwell plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Assembly: Place the Transwell insert (with a porous membrane) into the lower chamber.
-
Cell Seeding and Treatment: In the upper chamber of the insert, add the cell suspension containing the desired concentration of the inhibitor or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type's migration rate (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixative (e.g., methanol) and then stain with a dye (e.g., crystal violet).
-
Quantification: Visualize and count the stained, migrated cells in several random fields of view under a microscope.
Conclusion and Recommendations
The choice between this compound and Rac1 inhibitors for cell motility studies depends on the specific research question.
-
To investigate the role of Cdc42-mediated filopodia formation and directional sensing , This compound is the more appropriate tool, though potential effects on Rac1 at higher concentrations should be considered and controlled for.
-
To specifically probe the function of Rac1 in lamellipodia formation and overall cell migration , NSC23766 and EHT 1864 are the inhibitors of choice. The selection between these two may depend on the specific experimental context and potential off-target concerns.
Future Directions:
Direct, head-to-head comparative studies are needed to quantitatively assess the effects of this compound and various Rac1 inhibitors on cell motility in a range of cell lines. Furthermore, a more comprehensive characterization of the off-target profiles of these inhibitors will enhance their utility and the reliability of the data generated. Researchers should carefully titrate the inhibitors to use the lowest effective concentration and include appropriate controls to validate the specificity of their findings.
References
- 1. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoA/ROCK-mediated switching between Cdc42- and Rac1-dependent protrusion in MTLn3 carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac1 plays a role in CXCL12 but not CCL3-induced chemotaxis and Rac1 GEF inhibitor NSC23766 has off target effects on CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Rac1 in the regulation of NF-kB activity, cell proliferation, and cell migration in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Cdc42 Modulation: A Comparative Analysis of ZCL279 and Genetic Knockdowns
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological modulator ZCL279 and its more selective counterpart, ZCL278, with genetic knockdown approaches targeting the Cdc42 signaling pathway. This guide synthesizes experimental data to objectively evaluate their effects on key cellular processes, particularly cell migration and cytoskeletal organization.
The small molecule this compound has been identified as a modulator of Cdc42, a Rho GTPase that is a pivotal regulator of cell polarity, cytoskeletal dynamics, and cell migration. However, further studies have revealed a more complex activity profile for this compound, with a related compound, ZCL278, demonstrating more consistent and selective inhibition of the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), Intersectin (ITSN)[1][2]. This compound itself is reported to have a dual effect, activating Cdc42 at lower concentrations and inhibiting it at higher concentrations[3]. In contrast, ZCL278 has been shown to be a more effective inhibitor of Cdc42-mediated processes, such as microspike formation[2]. More recently, another compound, ZCL367, has been described as a more potent and selective inhibitor of the Cdc42-ITSN interaction compared to ZCL278[4].
This guide will focus on comparing the phenotypic effects of pharmacological inhibition, primarily through the actions of the well-characterized inhibitor ZCL278, with the effects of genetically silencing Cdc42 or its binding partner ITSN using siRNA. This cross-validation is essential for researchers to understand the specificity of the small molecule inhibitors and to delineate the precise roles of Cdc42 and ITSN in cellular functions.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown
To provide a clear comparison, the following tables summarize the quantitative effects of ZCL278 and genetic knockdowns of Cdc42 and ITSN on cell migration and wound healing.
Table 1: Effects on Cell Migration (Wound Healing Assay)
| Treatment | Cell Line | Assay | Metric | Result | Reference |
| ZCL278 (5 µM) | PC-3 (Prostate Cancer) | Wound Healing | % Wound Closure (24h) | ~30% closure (Control: ~41%) | [5] |
| ZCL278 (50 µM) | PC-3 (Prostate Cancer) | Wound Healing | % Wound Closure (24h) | ~8% closure (Control: ~41%) | [5] |
| Cdc42 siRNA | Rabbit Corneal Epithelial Cells | Wound Healing | % Wound Closure (24h) | ~40% closure (Control: ~95%) | [6] |
| Cdc42 siRNA | Normal Human Epidermal Keratinocytes | Cell Tracking | Migration Velocity | Significant decrease vs. non-targeting siRNA | [7] |
| ITSN1-s siRNA | U251, U87 (Glioma) | Wound Healing | Relative Migration Rate | Significant decrease vs. control siRNA | [8] |
Table 2: Effects on Cytoskeletal Organization
| Treatment | Cell Line | Phenotype | Result | Reference |
| ZCL278 (50 µM) | Swiss 3T3 Fibroblasts | Microspike Formation | Abolished | [2] |
| This compound | Swiss 3T3 Fibroblasts | Microspike Formation | No inhibition, induced branched cellular processes | [2] |
| Cdc42 Knockdown | Colorectal Cancer SW480 Cells | Filopodia | Reduced filopodia and cell size |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Wound Healing (Scratch) Assay
This assay is utilized to assess collective cell migration in vitro.
-
Cell Seeding: Plate cells in a 6-well or 24-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or cell-free gap through the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the inhibitor (e.g., ZCL278) or a vehicle control (e.g., DMSO). For genetic knockdown experiments, this step follows the transfection protocol.
-
Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 6, 12, or 24 hours) using a phase-contrast microscope.
-
Analysis: The area of the cell-free region is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area at T=0 - Area at T=x) / Area at T=0) * 100.
siRNA-Mediated Gene Knockdown
This protocol describes the transient silencing of Cdc42 or ITSN expression.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA duplex (targeting Cdc42, ITSN, or a non-targeting control) in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.
-
Validation: After incubation, harvest the cells to assess the knockdown efficiency by Western blotting or qRT-PCR. The cells are then ready for use in functional assays like the wound healing assay.
Cdc42 Activation Assay (GTPase Pull-down Assay)
This assay measures the amount of active, GTP-bound Cdc42 in a cell lysate.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing inhibitors of proteases and phosphatases.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pull-down: Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Cdc42, coupled to glutathione-agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. The amount of pulled-down (active) Cdc42 is then determined by Western blotting using a Cdc42-specific antibody. The total amount of Cdc42 in the initial cell lysates should also be measured as a loading control.
Visualizing the Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for comparing pharmacological and genetic interventions.
Caption: Cdc42 signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
References
- 1. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Regulation of Cdc42 Expression and Signaling Is Critical for Promoting Corneal Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc42 activity in the trailing edge is required for persistent directional migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intersectin1-s is involved in migration and invasion of human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of ZCL279 Against Other Rho GTPases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of ZCL279's activity against Cdc42 and other key members of the Rho GTPase family, namely Rac1 and RhoA. The information is supported by available experimental data and detailed methodologies to aid in the critical evaluation of this compound as a research tool.
This compound is a small molecule modulator identified for its ability to inhibit the interaction between Cdc42 and its specific guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN). While initially investigated as a Cdc42 modulator, evidence suggests potential off-target effects, particularly on RhoA. This guide aims to objectively present the current understanding of this compound's specificity profile.
Quantitative Analysis of this compound Specificity
Crucially, a study investigating the related compound ZCL278 reported that this compound induced "branched cellular processes resembling RhoA suppression," suggesting a potential inhibitory effect on the RhoA signaling pathway[2]. This observation underscores the need for careful experimental validation of this compound's specificity in any given cellular context.
| Target | Reported Effect of this compound | Quantitative Data (IC50) |
| Cdc42 | Inhibition of Cdc42-ITSN interaction; dual activator/inhibitor role depending on concentration[1]. | Not available in peer-reviewed literature. |
| Rac1 | No direct inhibitory effect reported. | Not available. |
| RhoA | Induces cellular phenotypes consistent with RhoA suppression[2]. | Not available. |
Experimental Protocols
To rigorously assess the specificity of this compound, researchers can employ a variety of well-established biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Rho GTPase Activation Assays
These assays are designed to measure the levels of active, GTP-bound Rho GTPases in cell lysates.
1. Pull-Down Assay
This technique utilizes effector proteins that specifically bind to the active (GTP-bound) form of a Rho GTPase.
-
Principle: A GST-fusion protein of a downstream effector's binding domain (e.g., PAK-PBD for Rac1/Cdc42, Rhotekin-RBD for RhoA) is immobilized on glutathione-agarose beads. Cell lysates are incubated with these beads to "pull down" the active GTPase. The amount of pulled-down GTPase is then quantified by Western blotting.
-
Protocol:
-
Cell Lysis: Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations. Lyse the cells on ice with a suitable lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol, supplemented with protease inhibitors).
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Affinity Precipitation: Incubate the clarified lysates with GST-PBD or GST-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE and Western blotting using specific antibodies against Cdc42, Rac1, or RhoA. A fraction of the total cell lysate should be run in parallel to determine the total amount of each GTPase.
-
2. G-LISA™ Activation Assay (ELISA-based)
This is a more high-throughput method for quantifying active Rho GTPases.
-
Principle: A 96-well plate is coated with the Rho-binding domain of an effector protein. Cell lysates are added to the wells, and the active GTPase binds to the plate. The bound GTPase is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), allowing for colorimetric or chemiluminescent quantification.
-
Protocol:
-
Cell Lysis: Prepare cell lysates as described for the pull-down assay.
-
Assay Procedure: Follow the manufacturer's instructions for the specific G-LISA™ kit (available for RhoA, Rac1, and Cdc42). Typically, this involves adding the cell lysate to the pre-coated wells, incubating, washing, adding the primary antibody, washing, adding the secondary antibody, and finally adding the detection reagent.
-
Quantification: Measure the absorbance or luminescence using a plate reader.
-
Cell-Based Phenotypic Assays
Observing the effects of this compound on specific cellular structures regulated by distinct Rho GTPases can provide an indirect measure of its specificity.
-
Cdc42-Mediated Filopodia Formation:
-
Protocol: Seed cells (e.g., Swiss 3T3 fibroblasts) on coverslips. After cell attachment, treat with this compound. Fix the cells and stain for F-actin using fluorescently labeled phalloidin. Visualize and quantify the formation of filopodia (thin, finger-like projections) using fluorescence microscopy. A decrease in filopodia formation would suggest Cdc42 inhibition.
-
-
Rac1-Mediated Lamellipodia Formation:
-
Protocol: Plate cells on coverslips and create a "wound" in the confluent monolayer. Treat the cells with this compound and a stimulus that induces lamellipodia formation (e.g., EGF). After a set time, fix and stain for F-actin. Observe the leading edge of the migrating cells for the presence of broad, sheet-like protrusions (lamellipodia). Inhibition of lamellipodia formation would indicate an effect on Rac1.
-
-
RhoA-Mediated Stress Fiber Formation:
-
Protocol: Culture cells on coverslips and treat with this compound. Fix and stain for F-actin. Analyze the cells for the presence and organization of stress fibers (thick bundles of actin filaments). A disruption or reduction in stress fibers would be consistent with RhoA inhibition.
-
Signaling Pathways and Experimental Workflow
To visualize the interplay of these GTPases and the experimental approach to testing this compound's specificity, the following diagrams are provided.
Caption: Simplified signaling pathways of Cdc42, Rac1, and RhoA.
Caption: Experimental workflow for evaluating this compound specificity.
Conclusion
References
A Comparative Guide to the Phenotypic Effects of ZCL278 and RhoA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of the selective Cdc42 inhibitor, ZCL278, and general RhoA inhibitors. The information presented is supported by experimental data to aid in the selection of the appropriate small molecule inhibitor for research applications.
Introduction
ZCL278 and RhoA inhibitors are valuable tools for dissecting the intricate signaling pathways governed by the Rho family of small GTPases. While both classes of molecules impact the cytoskeleton and cell motility, they do so by targeting distinct members of this family—ZCL278 specifically inhibits Cdc42, whereas RhoA inhibitors target RhoA. This fundamental difference in their mechanism of action leads to divergent and specific phenotypic outcomes. Understanding these differences is crucial for the accurate interpretation of experimental results.
Mechanism of Action
ZCL278 is a selective small molecule inhibitor of Cdc42.[1] It functions by directly binding to Cdc42 and preventing its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) intersectin (ITSN).[2][3] This inhibition is specific, with minimal activity against other Rho GTPases like Rac1 or RhoA under standard assay conditions.[1]
RhoA inhibitors encompass a broader category of molecules that disrupt the function of RhoA, another member of the Rho GTPase family. Their mechanisms of action can vary and include preventing the binding of GTP to RhoA, inhibiting the interaction between RhoA and its GEFs, or disrupting the post-translational modifications necessary for RhoA's localization and function. A widely used and representative RhoA inhibitor is Y-27632, which specifically inhibits the downstream effector of RhoA, Rho-associated coiled-coil containing protein kinase (ROCK).[4]
Signaling Pathways
To visualize the distinct pathways targeted by ZCL278 and RhoA inhibitors, the following diagrams illustrate the canonical signaling cascades for Cdc42 and RhoA.
Quantitative Data on Phenotypic Effects
The following tables summarize quantitative data on the phenotypic effects of ZCL278 and the RhoA inhibitor Y-27632. It is important to note that the data for each inhibitor are compiled from different studies and may not be directly comparable due to variations in cell types, experimental conditions, and methodologies.
Table 1: Phenotypic Effects of ZCL278 (Cdc42 Inhibitor)
| Phenotypic Effect | Cell Type | Concentration | Result | Citation |
| Inhibition of GTP-bound Cdc42 | Swiss 3T3 fibroblasts | 50 µM | Nearly 80% decrease in active Cdc42 | [1] |
| Inhibition of Cell Migration | PC-3 prostate cancer cells | 5 µM | ~70% wound closure compared to control | [5] |
| 50 µM | ~92% inhibition of wound closure | [5] | ||
| Reduction of Neuronal Branching | Primary cortical neurons | 50 µM | Significant reduction in the number of branches | [5] |
Table 2: Phenotypic Effects of Y-27632 (RhoA/ROCK Inhibitor)
| Phenotypic Effect | Cell Type | Concentration | Result | Citation |
| Increased Cell Migration | Human foreskin fibroblasts | 10 µM | 50% faster wound closure | [6] |
| Increased Cell Migration | Human periodontal ligament stem cells | 10 µM | ~106% increase in migrated cells vs. control | |
| 20 µM | ~123% increase in migrated cells vs. control | |||
| Reduced Cell Motility | A549 lung adenocarcinoma cells (post-irradiation) | 30 µM | 20-25% reduction in migration distance | [4] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to quantify the effect of inhibitors on cell migration.
-
Cell Seeding: Plate cells in a 24-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer in a straight line with a sterile 200 µL pipette tip.
-
Inhibitor Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the desired concentration of ZCL278, RhoA inhibitor, or vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software such as ImageJ. The percentage of wound closure can be calculated using the formula: ((Area_t0 - Area_tx) / Area_t0) * 100.
Stress Fiber and Filopodia Staining
This method is used to visualize the effects of inhibitors on the actin cytoskeleton.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with ZCL278, a RhoA inhibitor, or a vehicle control for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (to stain F-actin, revealing stress fibers and filopodia) for 30-60 minutes at room temperature in the dark. A nuclear counterstain like DAPI can also be included.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. The intensity and number of stress fibers or the number and length of filopodia can be quantified using software like ImageJ.
Comparative Summary
| Feature | ZCL278 | RhoA Inhibitors (e.g., Y-27632) |
| Primary Target | Cdc42 | RhoA (or its effector ROCK) |
| Mechanism | Inhibits Cdc42-ITSN interaction | Varies; Y-27632 inhibits ROCK |
| Effect on Cytoskeleton | Abolishes microspike/filopodia formation | Disrupts stress fibers and focal adhesions |
| Effect on Cell Migration | Suppresses migration | Can either promote or inhibit migration depending on cell type and context |
| Other Phenotypic Effects | Disrupts Golgi organization, inhibits neuronal branching | Decreases cell contractility, can induce changes in gene expression and apoptosis |
| Selectivity | Selective for Cdc42 over RhoA and Rac1 | Specificity varies among different inhibitors |
Conclusion
ZCL278 and RhoA inhibitors are powerful but distinct tools for studying Rho GTPase signaling. ZCL278 offers high selectivity for Cdc42, making it ideal for investigating Cdc42-specific functions such as the formation of filopodia and the regulation of Golgi organization. In contrast, RhoA inhibitors, like Y-27632, are suited for studying RhoA-mediated processes, including the formation of stress fibers, cell contraction, and their roles in various disease models. The choice of inhibitor should be carefully considered based on the specific research question and the signaling pathway of interest. The provided data and protocols serve as a guide to aid in the design and interpretation of experiments utilizing these valuable chemical probes.
References
- 1. cytochalasin-d.com [cytochalasin-d.com]
- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 4. Increase in cell motility by carbon ion irradiation via the Rho signaling pathway and its inhibition by the ROCK inhibitor Y-27632 in lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
ZCL278: A Comparative Analysis of its Anticancer Properties in Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, the small molecule ZCL278 has emerged as a significant tool for investigating the role of Cdc42, a key member of the Rho GTPase family, in cancer progression. This guide provides a comparative analysis of ZCL278's anticancer properties, juxtaposing its performance with alternative Cdc42 inhibitors and presenting supporting experimental data from various cancer cell lines.
ZCL278 is a selective inhibitor of the interaction between Cell division cycle 42 (Cdc42) and its specific guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN). By targeting this interaction, ZCL278 effectively suppresses Cdc42-mediated cellular processes that are crucial for cancer cell motility and invasion. This guide will delve into the quantitative effects of ZCL278 and its counterparts on cancer cell viability, proliferation, and migration, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
Comparative Efficacy of Cdc42 Inhibitors
The anticancer effects of ZCL278 have been evaluated in several cancer cell lines, often in comparison with other Cdc42 inhibitors like AZA197 and the more potent analog, ZCL367. The following tables summarize the available quantitative data on the efficacy of these compounds.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| ZCL278 | PC-3 (Prostate) | Wound Healing | Cell Migration | Inhibition of migration | [1] |
| PC-3 (Prostate) | Cell Viability | Cell Viability | No disruption of viability | [1] | |
| Lung Cancer Lines | Proliferation | Cell Proliferation | Inhibition at 50 µM | [2] | |
| PC-3, LNCaP (Prostate) | Proliferation | Cell Proliferation | Inhibition at 20 µM | [2] | |
| AZA197 | SW620 (Colon) | Proliferation | Cell Proliferation | Dose-dependent inhibition | [3] |
| HT-29 (Colon) | Proliferation | Cell Proliferation | Dose-dependent inhibition | [3] | |
| SW620 (Colon) | Migration | Cell Migration | Significant reduction at 2 & 5 µM | [3] | |
| ZCL367 | Lung Cancer Lines | Proliferation | Cell Proliferation | Inhibition at 50 µM | [2] |
| Prostate Cancer Lines | Proliferation | Cell Proliferation | Inhibition at 20 µM | [2] |
Table 1: Comparison of the Effects of ZCL278 and Alternatives on Cancer Cell Lines. This table highlights the observed effects of ZCL278, AZA197, and ZCL367 on key anticancer parameters in various cancer cell lines.
| Compound | Target | Assay | IC50 | Citation |
| ZCL278 | Cdc42-GEF Interaction | mant-GTP binding | 7.5 µM | [2] |
| ZCL367 | Cdc42-GEF Interaction | mant-GTP binding | 0.098 µM | [2] |
| AZA197 | Cdc42 Activation | G-LISA | Dose-dependent inhibition | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Wound Healing (Scratch) Assay
This assay is utilized to assess the effect of compounds on cancer cell migration.
Protocol:
-
Cell Seeding: Plate cells (e.g., PC-3) in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.[4]
-
Starvation (Optional): For some cell lines, serum-starve the cells for 24 hours in serum-free media to minimize proliferation.[5]
-
Creating the "Wound": Once confluent, create a scratch in the cell monolayer using a sterile 1 mm pipette tip.[4]
-
Washing: Gently wash the wells with PBS to remove detached cells.[4]
-
Treatment: Add fresh media containing the desired concentration of the test compound (e.g., ZCL278) or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[4]
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ) to quantify the rate of cell migration and wound closure.[5]
Cdc42 Activation (G-LISA) Assay
This ELISA-based assay quantifies the levels of active, GTP-bound Cdc42 in cell lysates.
Protocol:
-
Cell Lysis: Culture cells to 80-90% confluency and treat with activators or inhibitors as required. Lyse the cells using an ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Protein Concentration Determination: Measure the protein concentration of each lysate to ensure equal loading.
-
Assay Procedure:
-
Add equalized protein lysates to the wells of a Cdc42 G-LISA plate, which are pre-coated with a Cdc42-GTP binding protein.
-
Incubate to allow the active Cdc42 to bind.
-
Wash the wells to remove unbound proteins.
-
Add a specific primary antibody that detects Cdc42.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add an HRP detection reagent and measure the absorbance at 490 nm.[6]
-
-
Data Analysis: The absorbance is directly proportional to the amount of active Cdc42 in the sample.
Signaling Pathways and Mechanisms of Action
ZCL278 and its alternatives exert their anticancer effects by modulating the Cdc42 signaling pathway, which plays a pivotal role in regulating the actin cytoskeleton, cell polarity, and cell migration.
References
- 1. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. sc.edu [sc.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for ZCL279
Disclaimer: The following information provides general guidance on the proper disposal of ZCL279, identified as Zinc, chloro[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indol-2-yl]- (CAS 562099-91-6). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general hazards associated with organozinc and chlorinated organic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal protocols that comply with local, state, and federal regulations.
Organozinc compounds are a class of organometallic reagents that are often reactive and require careful handling.[1][2][3] Many are sensitive to air and moisture, and some can be pyrophoric (ignite spontaneously in air).[1][3] Chlorinated organic compounds can produce hazardous byproducts, such as hydrogen chloride, upon decomposition or incineration.[4][5] Therefore, meticulous handling and disposal are critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazard profile.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
A flame-retardant lab coat
-
Chemical-resistant gloves (consult glove compatibility charts for organometallics and chlorinated solvents)
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
This compound Hazard Profile (Inferred)
The following table summarizes the likely hazards of this compound based on its chemical class. This information is for guidance only and should be confirmed with a substance-specific SDS if one becomes available.
| Hazard Classification | Description | GHS Pictogram (Anticipated) |
| Pyrophoric Solids/Liquids | May ignite spontaneously on contact with air. | 🔥 |
| Substances which, in contact with water, emit flammable gases | Reacts with water or moisture to release flammable gases. | 🔥 |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation. | corrosive |
| Serious Eye Damage/Irritation | May cause serious eye damage. | corrosive |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | skull_crossbones |
| Hazardous to the Aquatic Environment | May be toxic to aquatic life with long-lasting effects. | environment |
Step-by-Step Disposal Protocol
This protocol outlines the process for the safe disposal of solid this compound waste and contaminated materials.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), must be treated as hazardous waste.
-
Crucially, do not mix this compound waste with other waste streams , especially aqueous waste, due to the potential for violent reactions and the release of flammable gases.
-
-
Waste Container Selection and Labeling:
-
Use a designated, dry, leak-proof, and chemically compatible container for solid waste. A sturdy container with a secure, airtight lid is required.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "Zinc, chloro[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indol-2-yl]-", the CAS number "562099-91-6", and all applicable hazard pictograms.
-
-
In-Lab Waste Accumulation:
-
Store the hazardous waste container in a designated, well-ventilated, and dry secondary containment bin within the laboratory, away from sources of ignition, water, and incompatible chemicals.
-
Ensure the waste container is kept tightly closed except when adding waste.
-
-
Request for Waste Pickup:
-
Once the waste container is full or is no longer needed, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous waste.
-
It is best practice to triple-rinse the "empty" container with a dry, inert solvent (e.g., anhydrous toluene (B28343) or hexane) in a chemical fume hood.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, deface or remove the original label and dispose of the container as directed by your institution's EHS guidelines.
-
Spill and Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Do not attempt to clean up the spill unless you are trained to do so. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Do not use water or combustible materials. Contact your institution's EHS department for cleanup and disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of ZCL279: A Procedural Guide
For researchers, scientists, and drug development professionals working with the compound ZCL279, this guide provides essential safety and logistical information. Due to a lack of specific hazard data for this compound, it must be handled as a compound with unknown toxicity and potential hazards. The following procedures are based on general best practices for handling research chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield should be used in conjunction with safety goggles when there is a splash hazard.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling research chemicals. The specific glove material should be chosen based on the solvent used to dissolve this compound. Always check the glove manufacturer's compatibility chart.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with appropriate cartridges should be used. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. An emergency eyewash and safety shower must be readily accessible.
-
Weighing: If working with powdered this compound, weigh the compound in a chemical fume hood to prevent inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Spills: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The specific storage conditions (e.g., temperature, light sensitivity) for this compound are not documented; therefore, storage in a dark, refrigerated (2-8°C) environment is a prudent precautionary measure.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's EHS office for specific disposal procedures. Do not dispose of this compound down the drain or in regular trash.
Experimental Context and Signaling Pathway
This compound has been utilized in research as a negative control in studies investigating the inhibition of Cdc42 (Cell division control protein 42 homolog).[1][3] Cdc42 is a small GTPase that plays a crucial role in various cellular processes, including cell polarity, migration, and cytoskeleton organization.[4]
The activity of Cdc42 is regulated by a cycle of GTP binding and hydrolysis.
References
- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical studies of the mechanism of action of the Cdc42-GTPase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
